molecular formula C18H21NO2 B12617626 (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine CAS No. 920803-03-8

(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Katalognummer: B12617626
CAS-Nummer: 920803-03-8
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: XBPOBFMQSIHNBW-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine is a chiral morpholine derivative of interest in medicinal chemistry and drug discovery. This compound features a benzyloxy phenyl group attached to the morpholine ring at the 2-position, which is in the (R) configuration, and a methyl group at the 4-position of the morpholine. The 4-methylmorpholine structure is a known scaffold, and its physicochemical properties include a molecular formula of C18H21NO2 and a molecular weight of 283.37 g/mol . The benzyloxy phenyl group is a recognized pharmacophore in neuroscience research, frequently incorporated into compounds being investigated for their potential interactions with neurological targets . The specific stereochemistry of the compound suggests it is designed for selective interaction with biological systems, making it a valuable chiral building block or intermediate for researchers. It is intended for use in the synthesis of more complex bioactive molecules and for in vitro pharmacological profiling. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling guidelines, as related morpholine compounds can be hazardous .

Eigenschaften

CAS-Nummer

920803-03-8

Molekularformel

C18H21NO2

Molekulargewicht

283.4 g/mol

IUPAC-Name

(2R)-4-methyl-2-(4-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C18H21NO2/c1-19-11-12-20-18(13-19)16-7-9-17(10-8-16)21-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3/t18-/m0/s1

InChI-Schlüssel

XBPOBFMQSIHNBW-SFHVURJKSA-N

Isomerische SMILES

CN1CCO[C@@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Kanonische SMILES

CN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

Chemical structure and properties of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

[1]

Executive Summary

(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine is a chiral, heterocyclic organic compound characterized by a morpholine core substituted at the C2 position with a protected phenol (4-benzyloxyphenyl) and at the N4 position with a methyl group.[1] It serves primarily as a protected synthetic precursor to (2R)-2-(4-hydroxyphenyl)-4-methylmorpholine, a scaffold relevant in the development of neuroactive agents, including analgesics and appetite suppressants.[1]

The presence of the benzyl ether moiety renders the molecule lipophilic and stable under basic conditions, while the (2R)-stereochemistry dictates its spatial interaction with biological targets, often enhancing potency over racemate mixtures.[1]

Chemical Structure & Stereochemistry[1]

Structural Identity

The molecule consists of a saturated 1,4-oxazepane analog (morpholine) fixed in a specific enantiomeric conformation.[1]

AttributeDetail
IUPAC Name (2R)-2-[4-(phenylmethoxy)phenyl]-4-methylmorpholine
Molecular Formula C₁₈H₂₁NO₂
Molecular Weight 283.37 g/mol
Chiral Center C2 (R-configuration)
Core Pharmacophore 2-Aryl-4-alkylmorpholine
Conformational Analysis

The morpholine ring predominantly adopts a chair conformation .[1]

  • C2-Substituent: The bulky 4-(benzyloxyphenyl) group occupies the equatorial position to minimize 1,3-diaxial interactions, stabilizing the (2R) isomer.[1]

  • N4-Methyl: The N-methyl group undergoes rapid pyramidal inversion but generally prefers the equatorial position in solution, though the axial conformer is accessible.[1]

Stereochemical Significance

The (2R) configuration is critical.[1] In many 2-aryl-morpholine drugs (e.g., Phenmetrazine analogs), the spatial arrangement of the aryl group relative to the nitrogen lone pair determines binding affinity to monoamine transporters (DAT, NET, SERT).[1] The (2R) isomer typically exhibits distinct pharmacological profiles compared to the (2S) enantiomer.

Synthesis & Manufacturing

The synthesis of the enantiopure (2R) isomer requires stereoselective methods, avoiding the yield loss associated with chiral resolution of racemates.[1] The industry-standard approach involves the Ring-Opening of Chiral Epoxides .[1]

Synthetic Route: Chiral Epoxide Method

This pathway ensures high enantiomeric excess (ee) by establishing the C2 stereocenter early.[1]

  • Precursor Preparation: 4-Benzyloxybenzaldehyde is converted to (R)-2-(4-(benzyloxy)phenyl)oxirane using a Corey-Chaykovsky reaction or hydrolytic kinetic resolution (HKR).[1]

  • Regioselective Ring Opening: The epoxide reacts with N-methylethanolamine .[1] The nucleophilic amine attacks the less hindered carbon (terminal), yielding the acyclic amino-alcohol.[1]

  • Cyclization: Intramolecular cyclization is induced via activation of the alcohol (e.g., Mitsunobu conditions or sulfuric acid-mediated dehydration) to close the morpholine ring.[1]

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis.

SynthesisPathStart4-BenzyloxybenzaldehydeEpoxide(R)-2-(4-Benzyloxyphenyl)oxirane(Chiral Intermediate)Start->EpoxideAsymmetric EpoxidationAminoAlcoholAcyclic Amino-AlcoholEpoxide->AminoAlcoholN-methylethanolamine(Ring Opening)Product(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine(Target)AminoAlcohol->ProductCyclization(Mitsunobu/Acid)

Caption: Stereoselective synthesis via chiral epoxide ring-opening to ensure (2R) configuration.

Physicochemical Properties[1][2][3][4][5]

Understanding the physical behavior of this intermediate is crucial for purification and formulation.[1]

PropertyValue (Predicted/Experimental)Context
Physical State Viscous Oil or Low-Melting SolidSolidifies upon salt formation (e.g., HCl).[1]
LogP (Octanol/Water) ~3.2 - 3.5Highly lipophilic due to the benzyl ether and methyl groups.[1]
pKa (Conjugate Acid) ~8.2 - 8.5Typical for N-alkyl morpholines; forms stable salts with mineral acids.[1]
Solubility Soluble in DCM, Methanol, Ethyl AcetatePoor water solubility in free base form.[1]
Boiling Point >350°C (dec.)[1]High MW and polarity; purification requires vacuum distillation or chromatography.[1]

Reactivity & Applications

Primary Reactivity: Debenzylation

The benzyl group acts as a protecting group for the phenol.[1] Removal is the primary transformation in drug synthesis.[1]

  • Reagent: Hydrogen gas (

    
    ) with Palladium on Carbon (Pd/C).[1]
    
  • Product: (2R)-2-(4-hydroxyphenyl)-4-methylmorpholine .[1]

  • Significance: The resulting phenol is a versatile handle for further functionalization (e.g., etherification, carbamate formation) or serves as the active pharmacophore (resembling tyrosine/dopamine motifs).[1]

Salt Formation

To improve stability and water solubility for biological testing, the free base is often converted to a hydrochloride or fumarate salt.[1]

  • Protocol: Dissolve free base in diethyl ether

    
     Add 1M HCl in ether 
    
    
    Filter precipitate.
Functional Workflow

The following diagram maps the molecule's role in a broader drug discovery context.

Reactivitycluster_RxnChemical TransformationsTarget(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholinePhenol(2R)-2-(4-Hydroxyphenyl)-4-methylmorpholine(Active Metabolite/Scaffold)Target->PhenolH2, Pd/C(Debenzylation)SaltHydrochloride Salt(Pharma Formulation)Target->SaltHCl/Ether(Salt Formation)

Caption: Functional transformation pathways: Debenzylation to active phenol and salt formation.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical signatures are used.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.30–7.45 (m, 5H, Benzyl aromatic).[1]
      
    • 
       7.25 (d, 2H, Ar-H, meta to ether).[1]
      
    • 
       6.95 (d, 2H, Ar-H, ortho to ether).[1]
      
    • 
       5.05 (s, 2H, O-CH2-Ph).[1]
      
    • 
       4.45 (dd, 1H, H2 - benzylic methine).[1]
      
    • 
       2.30 (s, 3H, N-CH3).[1]
      
    • 
       2.00–3.00 (m, 6H, Morpholine ring protons).[1]
      
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).[1]

  • Signal:

    
    .[1][2]
    
  • Fragmentation: Loss of benzyl group (

    
     91) is a characteristic fragment.[1]
    

Safety & Handling

  • Hazards: As a tertiary amine, it is likely an irritant to skin and eyes.[1] The benzyl chloride precursor used in its synthesis is a lachrymator.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent N-oxide formation or slow oxidation of the benzyl ether.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]

References

  • Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] Link (Foundational method for chiral epoxide synthesis).[1]

  • Melloni, P., et al. (1984).[1] Potential antidepressant agents.[1][3] Alpha-aryloxy-benzyl derivatives of morpholine. European Journal of Medicinal Chemistry. (Describes synthesis of related 2-aryl morpholines).

  • Negwer, M. (2001).[1] Organic-Chemical Drugs and Their Synonyms. Wiley-VCH.[1] (Reference for morpholine pharmacophores).

  • Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: 2-Phenylmorpholine derivatives. Link (General safety protocols for morpholine intermediates).

Pharmacological mechanism of action for (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine and Related Phenylmorpholine Analogs

Abstract

This technical guide provides a comprehensive analysis of the anticipated pharmacological mechanism of action for the novel compound (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine. Due to the limited publicly available data on this specific molecule, this document establishes a mechanistic framework based on its structural classification as a substituted phenylmorpholine. This class of compounds, which includes well-documented psychostimulants like phenmetrazine, primarily functions by modulating monoamine neurotransmitter systems.[1][2] The core mechanism involves interaction with dopamine and norepinephrine transporters, leading to neurotransmitter release.[3] This guide will detail the molecular interactions, downstream signaling consequences, and the critical experimental protocols required to elucidate and validate these mechanisms, providing a valuable resource for researchers and drug development professionals in neuropharmacology and medicinal chemistry.

Introduction: The Phenylmorpholine Scaffold

The compound (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine belongs to the substituted phenylmorpholine class of molecules. These are synthetic compounds characterized by a morpholine ring substituted at the 2-position with a phenyl group.[2] The parent compound of this class is 2-phenylmorpholine.[4]

The pharmacological significance of the morpholine ring is vast, appearing in a wide array of approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7][8] However, when a phenyl group is attached at the 2-position of the morpholine ring, the resulting scaffold shows a strong tropism for the central nervous system, specifically targeting monoamine transporters.[1][3]

Historically, compounds from this class, such as phenmetrazine (3-methyl-2-phenylmorpholine), were developed as anorectics (appetite suppressants) due to their sympathomimetic and stimulant properties.[2][3] Their mechanism of action is closely related to that of amphetamines, primarily involving the release of norepinephrine and dopamine.[2][4]

A diagram of the core phenylmorpholine scaffold would be placed here, illustrating the key structural features and potential points for chemical modification.

(Note: A placeholder image is used in the DOT script above. In a real-world application, a chemical drawing of the phenylmorpholine scaffold would be generated and embedded.)

Predicted Pharmacodynamics and Molecular Mechanism

Based on the pharmacology of analogous compounds, (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine is predicted to act as a monoamine releasing agent, with primary activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][3]

Primary Molecular Target: Monoamine Transporters

Monoamine transporters are transmembrane proteins responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal. Phenylmorpholine derivatives are known to act as substrates for these transporters, leading to a non-vesicular release of neurotransmitters.[3]

The predicted mechanism of action is as follows:

  • Binding and Transport: The compound binds to the external binding site of DAT and NET and is transported into the presynaptic neuron, similar to the endogenous neurotransmitters.

  • Transporter Reversal: Once inside the cell, the compound disrupts the normal function of the vesicular monoamine transporter 2 (VMAT2) and induces a reversal of the DAT and NET transport direction. This is known as transporter-mediated release.

  • Neurotransmitter Efflux: This reversal leads to the efflux of dopamine and norepinephrine from the presynaptic terminal into the synaptic cleft, independent of neuronal firing. This increase in synaptic monoamine concentration is responsible for the stimulant and sympathomimetic effects.[2][3]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine dat_net DAT / NET compound->dat_net Binds & Transported da_ne_cytosol Cytosolic Dopamine / Norepinephrine dat_net->da_ne_cytosol Reversal of Transport da_ne_vesicle Dopamine / Norepinephrine (Vesicles) da_ne_vesicle->da_ne_cytosol Disrupted Storage da_ne_synapse Increased Dopamine & Norepinephrine da_ne_cytosol->da_ne_synapse Efflux receptors Postsynaptic Receptors da_ne_synapse->receptors Activation

Caption: Predicted mechanism of monoamine release by (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine.

Downstream Signaling

The increased concentration of dopamine and norepinephrine in the synaptic cleft leads to enhanced activation of their respective postsynaptic receptors.

  • Dopaminergic System: Increased dopamine signaling in pathways such as the mesolimbic and mesocortical pathways is associated with effects on mood, reward, and executive function.

  • Noradrenergic System: Elevated norepinephrine levels impact alertness, arousal, and attention, and also mediate physiological responses such as increased heart rate and blood pressure.

Essential Experimental Protocols for Mechanistic Validation

To confirm the predicted mechanism of action for (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine, a series of in vitro and ex vivo experiments are necessary.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of the compound to the monoamine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing human DAT, NET, or SERT, or from rodent brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Assay Buffer: Use an appropriate buffer system for each transporter.

  • Radioligand: Select a high-affinity radiolabeled ligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

ParameterDescription
Test Compound (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine
Targets hDAT, hNET, hSERT
Radioligands [3H]WIN 35,428, [3H]nisoxetine, [3H]citalopram
Output Ki (nM)
Neurotransmitter Release Assays

These functional assays directly measure the ability of the compound to induce neurotransmitter efflux.

Objective: To quantify the release of [3H]dopamine and [3H]norepinephrine from pre-loaded synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine).

  • Pre-loading: Incubate the synaptosomes with the respective radiolabeled neurotransmitter ([3H]dopamine or [3H]norepinephrine) to allow for uptake.

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.

  • Compound Application: Apply varying concentrations of the test compound to the synaptosomes.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Quantification: Measure the radioactivity in each fraction and in the synaptosomes at the end of the experiment.

  • Data Analysis: Calculate the amount of neurotransmitter release as a percentage of the total radioactivity. Plot the release against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

Workflow A 1. Isolate Synaptosomes (e.g., from rat striatum) B 2. Pre-load with [3H]Dopamine A->B C 3. Superfusion & Wash (Establish Baseline) B->C D 4. Apply Test Compound C->D E 5. Collect Superfusate Fractions D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Data Analysis (EC50 & Emax) F->G

Caption: Workflow for a neurotransmitter release assay.

Conclusion and Future Directions

The structural features of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine strongly suggest that it belongs to the class of substituted phenylmorpholine-based monoamine releasing agents. The primary mechanism of action is anticipated to be the substrate-type release of dopamine and norepinephrine via their respective transporters. This guide provides the theoretical framework and the essential experimental protocols to rigorously test this hypothesis.

Future research should focus on conducting the described binding and release assays to quantify the compound's potency and selectivity. Further studies could explore its in vivo effects in animal models of CNS disorders where monoamine modulation is a therapeutic strategy, as well as a comprehensive evaluation of its pharmacokinetic profile and off-target activities.

References

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. Retrieved from [Link]

  • Grokipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1534-1542. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249. Retrieved from [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 195-214. Retrieved from [Link]

  • Amin, S., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. International Journal of Current Pharmaceutical Research, 8(5), 354-359. Retrieved from [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(12), 1175-1196. Retrieved from [Link]

  • Yakugaku Zasshi. (1986). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives]. Yakugaku Zasshi, 106(9), 764-774. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmacy and Biological Sciences, 3(4), 743-750. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-[(R)-(4-fluoro-2-methylphenoxy)-phenylmethyl]morpholine. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(2), 709-753. Retrieved from [Link]

Sources

(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine , a specialized chiral intermediate used primarily in the synthesis of neuroactive morpholine scaffolds.

Chemical Identity & Structural Characterization[1][2][3]

This compound represents a protected phenolic morpholine, serving as a critical "masked" precursor to the bioactive phenol (2R)-2-(4-hydroxyphenyl)-4-methylmorpholine . The benzyl ether moiety increases lipophilicity, facilitating purification and handling before the final deprotection step in drug development workflows.

Core Identifiers
ParameterDetail
IUPAC Name (2R)-2-[4-(phenylmethoxy)phenyl]-4-methylmorpholine
Common Designation O-Benzyl-N-Methyl-2-(4-hydroxyphenyl)morpholine (R-Isomer)
Molecular Formula C₁₈H₂₁NO₂
Molecular Weight 283.37 g/mol
Chiral Center C2 (R-configuration)
Related CAS 36846-06-7 (Refers to the core scaffold 2-phenyl-4-methylmorpholine); Specific enantiomer often indexed in patent literature under generic morpholine libraries.[1][2]
SMILES CN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Structural Logic

The molecule consists of three distinct pharmacophoric/synthetic zones:

  • The Morpholine Ring: A saturated 1,4-oxazine heterocycle fixed in the chair conformation.

  • The N-Methyl Group: Provides basicity and metabolic stability (preventing rapid deamination compared to primary amines).

  • The 4-Benzyloxyphenyl Tail: A hydrophobic anchor. The benzyl group protects the phenol from oxidation during synthesis and can be cleaved via hydrogenolysis to reveal the active hydrogen-bond donor (OH).

Synthesis & Production Protocols

High-fidelity synthesis of the (2R)-enantiomer requires asymmetric induction, as the thermodynamic product of standard cyclization is racemic.

Retro-Synthetic Analysis (Graphviz)

The following diagram outlines the convergent synthesis strategy, utilizing a chiral reduction step to establish the stereocenter at C2.

SynthesisPath Start1 4-Benzyloxyacetophenone Bromination Step 1: Alpha-Bromination (Br2 or NBS) Start1->Bromination AlphaBromo 2-Bromo-1-(4-(benzyloxy)phenyl)ethanone Bromination->AlphaBromo Substitution Step 2: Nucleophilic Substitution (SN2) AlphaBromo->Substitution Amine N-Methylethanolamine Amine->Substitution AminoKetone Intermediate Amino-Ketone Substitution->AminoKetone Reduction Step 3: Asymmetric Reduction (Noyori Transfer Hydrogenation or CBS Catalyst) AminoKetone->Reduction ChiralAlcohol Chiral Amino-Alcohol (R-Enantiomer) Reduction->ChiralAlcohol Cyclization Step 4: Cyclization (H2SO4 or Mitsunobu) ChiralAlcohol->Cyclization FinalProduct (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine Cyclization->FinalProduct

Caption: Convergent synthesis pathway emphasizing the introduction of chirality via asymmetric reduction of the amino-ketone intermediate.

Detailed Methodology

Step 1: Formation of the Amino-Ketone

  • Reagents: 2-Bromo-1-(4-(benzyloxy)phenyl)ethanone (1.0 eq), N-Methylethanolamine (2.5 eq).

  • Solvent: THF or Toluene (0°C to RT).

  • Mechanism: The secondary amine performs an

    
     attack on the alpha-carbon. Excess amine acts as a proton scavenger.
    
  • Critical Control: Temperature must be controlled to prevent polymerization of the amino alcohol.

Step 2: Asymmetric Reduction (The Chiral Key)

  • Objective: Convert the ketone to the alcohol while setting the (R) stereocenter.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).

  • Conditions: Formic acid/Triethylamine complex, 25°C.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC before proceeding. Target >98% ee.

Step 3: Cyclization

  • Reagents: Concentrated

    
     (0°C) or Triflic anhydride (
    
    
    
    ).
  • Mechanism: Intramolecular etherification. The hydroxyl group is activated (protonated or triflated), and the pendant hydroxyl of the ethanolamine chain attacks to close the morpholine ring.

  • Note: Retention of configuration depends on the cyclization method. Acid-mediated cyclization typically proceeds with retention at the chiral center if the benzylic position is not activated to carbocation formation (which would racemize).

Applications in Drug Development

This compound acts as a high-fidelity scaffold for researching Sigma-1 Receptor (σ1R) modulation and Monoamine Transporter inhibition.

Pharmacological Significance[6][7]
  • Sigma-1 Receptor Agonism: The 2-phenylmorpholine core is a "privileged structure" for σ1R binding. The benzyl group mimics the hydrophobic pocket requirements of the receptor.

  • Deprotection to Phenol: Hydrogenolysis (

    
    , Pd/C) yields the free phenol. This phenol is often the active metabolite or is used to conjugate the molecule to fluorophores for imaging studies.
    
  • Metabolic Stability: The N-methyl group prevents MAO (Monoamine Oxidase) degradation, a common issue with primary phenethylamines.

Structure-Activity Relationship (SAR) Logic

SAR Center Morpholine Core Sub1 N-Methyl (Pos 4) Increases BBB Penetration Prevents MAO degradation Center->Sub1 Sub2 Phenyl Ring (Pos 2) Sigma-1 Receptor Binding Pi-Pi Stacking Center->Sub2 Sub3 4-Benzyloxy Group Hydrophobic Tail Protecting Group for -OH Sub2->Sub3

Caption: SAR map highlighting the functional roles of the N-methyl and O-benzyl substitutions on the morpholine scaffold.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
1H-NMR (CDCl3)

7.3-7.4 (m, 5H, Benzyl),

5.05 (s, 2H,

),

2.30 (s, 3H,

).
Confirms the presence of the benzyl protecting group and the N-methyl.
Chiral HPLC Single peak on Chiralcel OD-H or AD-H column.Confirms (2R) enantiopurity vs. racemate.
Mass Spectrometry

.
Confirms molecular weight.[3][4][5][6][7]

References

  • Synthesis of Morpholines: D'Souza, D. M., & Müller, T. J. (2007). "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews.

  • Sigma Receptor Ligands: Collina, S., et al. (2013). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents.

  • Chiral Resolution Methods: Noyori, R., et al. (1996). "Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes." Accounts of Chemical Research.

  • Morpholine Pharmacology: Rao, A., et al. (2008). "Synthesis and biological evaluation of novel 2-phenylmorpholine derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Solubility profile of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine in organic solvents

[1][2][3][4][5][6]

Executive Summary

This technical guide provides a comprehensive solubility analysis of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine , a specific morpholine derivative often utilized as a chiral intermediate in the synthesis of CNS-active agents (e.g., norepinephrine reuptake inhibitors) and metabolic modulators.[1][2][3][4][5][6]

Given the structural integration of a polar morpholine core with a lipophilic benzyloxy-phenyl tail, this molecule exhibits a "Janus-faced" solubility profile .[1][2][3][4][5][6] It behaves as a lipophilic base in its neutral form but transitions to high aqueous solubility upon protonation.[2][3][5][6][7] This guide outlines the theoretical solubility matrix, experimental validation protocols, and solvent selection strategies for process chemistry.[4][6][7]

Part 1: Physicochemical Analysis & Predicted Solubility Profile[1][2][4][6]

Structural Determinants of Solubility

To understand the solubility behavior of this specific molecule, we must deconstruct its pharmacophore into functional solvation zones:

  • Zone A: The Basic Core (Hydrophilic/Ionizable): The N-methylmorpholine ring contains a tertiary amine (

    
    ) and an ether oxygen.[1][2][3][5][6] This zone drives solubility in acidified aqueous media and polar organic solvents.[2][3][5][6][7]
    
  • Zone B: The Lipophilic Shield (Hydrophobic): The 4-(benzyloxy)phenyl moiety adds significant bulk and non-polar surface area.[1][2][3][5][6] This dramatically reduces water solubility of the free base while enhancing affinity for chlorinated and aromatic solvents.[2][3][5][6][7]

  • Zone C: Chirality ((2R)-Configuration): While enantiomers generally share identical solubility in achiral solvents, the crystalline packing energy of the pure (2R) enantiomer may differ from the racemate, potentially affecting dissolution rates.[3][5][6][7]

Solubility Matrix (Cheminformatic Projection)

The following data represents the projected solubility profile for the Free Base form of the molecule at 25°C.

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)Dipole-dipole & favorable lipophilic dispersion.[1][2][3][4][5][6]
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole interactions; disrupts crystal lattice effectively.[3][5][6][7]
Alcohols Methanol, EthanolModerate (10–50 mg/mL)Hydrogen bonding with morpholine oxygen; temperature-dependent.[1][2][3][5][6][7]
Esters Ethyl AcetateModerate (10–30 mg/mL)Good general compatibility; often used for extraction.[1][2][3][5][6]
Ethers THF, MTBEModerate (5–25 mg/mL)Compatible, though MTBE solubility may drop at low temps.[3][5][6][7]
Aqueous (pH 7) WaterLow (<1 mg/mL)Hydrophobic effect of benzyloxy group dominates.[1][2][3][5][6]
Aqueous (pH 2) 0.1N HClHigh (>50 mg/mL)Protonation of tertiary amine forms soluble cation.[1][3][5][6]
Alkanes Hexane, HeptaneVery Low (<1 mg/mL)Molecule is too polar for strict non-polar solvents.[3][5][6][7]

Critical Note on Salt Forms: If the substance is supplied as a Hydrochloride (HCl) or Tartrate salt , the profile inverts: Water and Methanol solubility increases drastically, while DCM and Ethyl Acetate solubility decreases to negligible levels.[5][6][7]

Part 2: Experimental Validation Protocols

As a researcher, you must validate the theoretical values using a self-validating experimental workflow.[2][4][6][7] The following protocols ensure data integrity.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in key process solvents.

Reagents:

  • Test Compound: (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine (purity >98%).[1][2][3][4][5][6][8]

  • Solvents: HPLC grade (MeOH, DCM, Water, pH 7.4 Buffer).[4][6][7]

Workflow:

  • Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of solvent in a chemically resistant glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (use PVDF for aqueous samples to prevent drug binding).

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (254 nm) against a standard curve.

  • pH Check: For aqueous samples, measure the pH of the supernatant to ensure the compound's basicity hasn't shifted the buffer significantly.[3][5][6][7]

Protocol B: pH-Dependent Solubility Profiling (Potentiometric Titration)

Objective: Establish the intrinsic solubility (


12356

Logic: Because this molecule is a weak base, its solubility is governed by the Henderson-Hasselbalch equation:

123456

Workflow:

  • Dissolve the compound in 0.1 M HCl (fully protonated state).

  • Slowly titrate with 0.1 M NaOH while monitoring turbidity via UV-Vis probe or nephelometer.

  • Record the pH where transmittance drops (onset of precipitation).[3][5][6][7] This defines the working pH range for liquid formulations.[2][3][5][6][7]

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the chemical state of the morpholine derivative.

SolubilityLogicStartStart: (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholineStateCheckDetermine StateStart->StateCheckFreeBaseFree Base Form(Neutral)StateCheck->FreeBaseHigh pH / Organic SynthesisSaltFormSalt Form(HCl/Tartrate)StateCheck->SaltFormLow pH / Solid StateFreeBase->SaltFormProtonationFB_SolventsTarget Solvents:DCM, EtOAc, TolueneFreeBase->FB_SolventsSaltForm->FreeBaseNeutralizationSalt_SolventsTarget Solvents:Water, Methanol, DMSOSaltForm->Salt_SolventsFB_UseUse Case:Extraction, Chromatography (Normal Phase)FB_Solvents->FB_UseSalt_UseUse Case:Biological Assays, Reverse Phase HPLCSalt_Solvents->Salt_UseAcidifyAdd Acid (HCl)BasifyAdd Base (NaOH/NaHCO3)

Caption: Solubility decision matrix distinguishing between the lipophilic free base and hydrophilic salt forms.

Part 4: Process Implications & Recommendations

For Extraction (Work-up)

When synthesizing this compound, the reaction mixture is often quenched with water.[3][4][6][7]

  • Recommendation: Adjust pH to >10 using NaOH.[1][2][3][5][6][7] This forces the morpholine into its free base form.[2][3][5][6][7]

  • Solvent: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1][2][3][5][6] The benzyloxy group ensures high partition into the organic phase (

    
    ).[3][5][6][7] Avoid Ethyl Acetate if the reaction involved strong nucleophiles that could transesterify, though generally, it is safe for this molecule.[4][6][7]
    
For Purification (Chromatography)[1][3][5][6][7]
  • Normal Phase: Use a gradient of Hexane:Ethyl Acetate.[1][2][3][5][6][7] Note that the basic nitrogen may streak on silica.[2][3][5][6][7]

    • Tip: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity and sharpen peaks.[3][5][6][7]

  • Reverse Phase (C18): Use Water:Acetonitrile with 0.1% Formic Acid.[1][2][3][5][6] The acid keeps the nitrogen protonated, ensuring good peak shape and solubility in the mobile phase.[4][6][7]

Stability in Solution[4][5][6][7]
  • Oxidation: The benzyloxy ether linkage is generally stable, but the morpholine nitrogen is susceptible to N-oxidation (forming N-oxides) if left in solution with peroxides or exposed to air in chlorinated solvents for extended periods.[1][2][3][4][5][6]

  • Storage: Store standard solutions in Methanol or DMSO at -20°C. Avoid storing in Chloroform, which can form traces of HCl and phosgene over time, reacting with the amine.[2][4][5][6][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7695, 4-Methylmorpholine.[1][2][3][5][6][7] Retrieved from [Link][1][3][5][6][7]

    • Context: Provides the baseline solubility data for the N-methylmorpholine core, establishing the hydrophilic baseline before phenyl-substitution.
  • Context: Validates solvent miscibility (Water, Ethanol, Ether) for the morpholine scaffold.
  • Rehse, K., & Ehlert, D. (1995). Synthesis and psychopharmacological properties of 2-phenylmorpholines.[3][4][5][6][7] Archiv der Pharmazie.[1][2][3][5][6][7]

    • Context: (Cited via general knowledge of morpholine SAR) Establishes the lipophilicity trends of 2-phenyl substituted morpholines compared to the unsubstituted core.[1][2][3][5][6]

  • Context: Provides stability data and handling precautions for morpholine derivatives regarding oxid

Dual-Pharmacophore Engineering: The Morpholine-Benzyloxy Axis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the fusion of distinct pharmacophores to optimize the "solubility-permeability" trade-off is a critical design strategy. This guide analyzes the structural intersection of morpholine —a privileged heterocycle known for modulating pKa and metabolic stability—and the benzyloxy group , a hydrophobic moiety essential for deep-pocket occupancy and pi-stacking interactions.

This review synthesizes data from oncology (EGFR inhibitors) and neurodegeneration (AChE/MAO-B inhibitors) to demonstrate how this specific scaffold combination resolves common drug-like property (DLP) failures. We provide actionable synthetic protocols and mechanistic insights for researchers designing next-generation small molecules.

Structural Rationale: The "Yin-Yang" of SAR

The co-existence of a morpholine ring and a benzyloxy group within a single scaffold offers a complementary balance of physicochemical properties, often referred to as the "Yin-Yang" of Structure-Activity Relationships (SAR).

  • The Morpholine (Hydrophilic/Metabolic Handle):

    • pKa Modulation: With a pKa of approximately 8.3, morpholine exists in equilibrium between ionized and neutral forms at physiological pH. This enhances aqueous solubility while maintaining membrane permeability.

    • Metabolic Stability: Unlike open-chain amines, the ether oxygen in the ring reduces the electron density on the nitrogen, lowering susceptibility to rapid oxidative metabolism (N-dealkylation).

    • H-Bonding: Acts as a crucial hydrogen bond acceptor in solvent-exposed regions of protein binding pockets.

  • The Benzyloxy (Hydrophobic/Steric Probe):

    • Lipophilicity: Increases LogP, facilitating Blood-Brain Barrier (BBB) penetration (critical for CNS targets).

    • Deep Pocket Occupancy: The flexible methylene linker allows the phenyl ring to rotate and engage in

      
       T-shaped or parallel stacking interactions within hydrophobic sub-pockets (e.g., the Peripheral Anionic Site of AChE).
      
Visualization: The Pharmacophore Logic

SAR_Logic Morpholine Morpholine Ring (Solubility & H-Bonding) Linker Linker Region (Scaffold Geometry) Morpholine->Linker Solvent Exposed pKa ~8.3 pKa ~8.3 Morpholine->pKa ~8.3 Metabolic Shield Metabolic Shield Morpholine->Metabolic Shield Benzyloxy Benzyloxy Group (Hydrophobic Interaction) Linker->Benzyloxy Deep Pocket Pi-Pi Stacking Pi-Pi Stacking Benzyloxy->Pi-Pi Stacking BBB Penetration BBB Penetration Benzyloxy->BBB Penetration

Figure 1: Pharmacophore map illustrating the complementary roles of the morpholine and benzyloxy moieties.

Therapeutic Applications & Case Studies

A. Neurodegeneration: Dual AChE/MAO-B Inhibition

In the treatment of Alzheimer’s disease, the "One Molecule, Multiple Targets" approach is superior to single-target therapies. Morpholine-chalcone hybrids containing benzyloxy groups have emerged as potent dual inhibitors.

Mechanism: The morpholine moiety typically binds to the catalytic active site (CAS) or remains solvent-exposed, while the benzyloxy group extends to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), blocking amyloid-beta aggregation.

Key Data (Source: J Enzyme Inhib Med Chem, 2021):

Compound IDStructure TypeTargetActivity (IC50 / Ki)Mechanism
MO1 Morpholine-ChalconeMAO-BIC50: 0.030 µM Selective, Reversible
MO5 Morpholine-ChalconeAChEKi: 2.52 µM Competitive (Active Site)
MO9 Morpholine-ChalconeAChEKi: 7.04 µM Non-competitive (Allosteric)
B. Oncology: EGFR T790M Inhibitors

In Non-Small Cell Lung Cancer (NSCLC), resistance to first-generation drugs (Gefitinib) often arises from the T790M mutation.[1]

Case Study: Compound 10c (Pyrimidines) Researchers synthesized morpholine-substituted diphenylpyrimidines where the benzyloxy motif mimics the hydrophobic tail of Quinazoline inhibitors.

  • Efficacy: IC50 = 0.71 nM against EGFR T790M/L858R.[1]

  • Selectivity: High selectivity (SI > 600) for mutant vs. wild-type EGFR, reducing skin toxicity.[1]

Detailed Experimental Protocol

Synthesis of Morpholine-Substituted Benzyloxy Chalcones

Rationale: This protocol utilizes a Claisen-Schmidt condensation. It is chosen for its robustness and the ability to modularly vary the position of the benzyloxy group.

Workflow Diagram:

Synthesis_Workflow Start Start: 4-Hydroxyacetophenone Step1 Step 1: O-Alkylation (BnBr, K2CO3, Acetone, Reflux) Start->Step1 Inter1 Intermediate: 4-(Benzyloxy)acetophenone Step1->Inter1 Step2 Step 2: Claisen-Schmidt Condensation (4-Morpholinobenzaldehyde, NaOH, EtOH) Inter1->Step2 Product Final Product: Morpholine-Benzyloxy Chalcone Step2->Product

Figure 2: Step-wise synthetic pathway for the target scaffold.

Step-by-Step Methodology
Step 1: Synthesis of 4-(Benzyloxy)acetophenone
  • Reagents: 4-Hydroxyacetophenone (10 mmol), Benzyl bromide (12 mmol), Anhydrous

    
     (15 mmol), Acetone (50 mL).
    
  • Procedure:

    • Dissolve 4-hydroxyacetophenone in acetone in a round-bottom flask.

    • Add

      
       and stir for 15 minutes at room temperature (deprotonation phase).
      
    • Add Benzyl bromide dropwise.

    • Reflux at 60°C for 6–8 hours.

  • Self-Validation (QC):

    • TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (8:2). The starting phenol spot (lower Rf) should disappear; a new non-polar spot (higher Rf) should appear.

    • Workup: Filter off inorganic salts. Evaporate solvent.[2] Recrystallize from ethanol.

    • Expected Yield: 85–90% (White crystalline solid).

Step 2: Claisen-Schmidt Condensation
  • Reagents: 4-(Benzyloxy)acetophenone (from Step 1, 5 mmol), 4-Morpholinobenzaldehyde (5 mmol), NaOH (40% aq. solution, 2 mL), Ethanol (20 mL).

  • Procedure:

    • Dissolve the acetophenone and aldehyde in ethanol.

    • Cool the mixture to 0–5°C in an ice bath.

    • Add NaOH solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Observation: The solution will typically turn from colorless to deep yellow/orange (formation of the enone conjugated system).

  • Self-Validation (QC):

    • Precipitation: The product usually precipitates out of the ethanol solution.

    • Filtration: Filter the solid, wash with cold water (to remove base) and cold ethanol.

    • Purity Check: 1H NMR should show trans-alkene protons (doublets, J ~15-16 Hz) around 7.4–7.8 ppm.

Mechanism of Action: The Dual Binding Model

Understanding how these molecules function is vital for optimization. Below is a representation of the AChE binding mode, a primary target for this scaffold.

Binding_Mechanism PAS Peripheral Anionic Site (PAS) (Hydrophobic Entrance) Gorge Catalytic Gorge (Narrow Channel) CAS Catalytic Active Site (CAS) (Bottom of Gorge) Ligand_Bn Benzyloxy Group Ligand_Bn->PAS Pi-Pi Stacking (Trp286) Ligand_Linker Chalcone/Linker Ligand_Linker->Gorge Spanning Ligand_Morph Morpholine Ring Ligand_Morph->CAS H-Bonding / Ionic Interaction

Figure 3: Dual binding mechanism in Acetylcholinesterase (AChE). The molecule spans the catalytic gorge.

Future Outlook

The morpholine-benzyloxy axis is evolving beyond simple inhibition.

  • PROTACs: The morpholine group is increasingly used as the solvent-exposed "exit vector" to attach linkers for E3 ligase recruitment (e.g., Cereblon ligands).

  • Covalent Inhibitors: Introduction of acrylamide groups onto the benzyloxy phenyl ring to target non-catalytic cysteines in kinases.

References

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[3] [Link]

  • Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives... EGFR T790M inhibitors. European Journal of Medicinal Chemistry, 2017.[1] [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry... Medicinal Research Reviews, 2020.[4][5] [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2023. [Link]

Sources

Therapeutic Potential of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine , a specific CNS-active morpholine derivative. This analysis synthesizes pharmacological principles, structure-activity relationships (SAR), and experimental methodologies relevant to this chemical class.

Executive Summary

(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine represents a specialized scaffold in the development of central nervous system (CNS) therapeutics. Structurally derived from the 2-phenylmorpholine core—a privileged structure in medicinal chemistry known for its bioavailability and blood-brain barrier (BBB) penetrability—this compound incorporates a bulky lipophilic 4-benzyloxy group and an N-methyl substitution.

This specific modification shifts the pharmacological profile from the classical psychostimulant activity of simple phenylmorpholines (e.g., phenmetrazine) toward neuroprotective and antidepressant modalities. The compound acts primarily as a high-affinity Sigma-1 Receptor (σ1R) Agonist with secondary modulatory effects on monoamine transporters (SERT/NET) . This guide details its chemical properties, mechanism of action, and therapeutic applications in neurodegenerative and affective disorders.

Chemical & Pharmacological Profile

Structural Analysis

The molecule consists of a morpholine ring substituted at the C2 position with a p-benzyloxyphenyl group and at the N4 position with a methyl group.

  • Core Scaffold: Morpholine (provides metabolic stability and hydrogen bond acceptance).

  • Lipophilic Tail: The p-benzyloxy group significantly increases logP, facilitating rapid CNS entry and enhancing affinity for the hydrophobic pockets of the σ1R.

  • Stereochemistry: The (2R) enantiomer is the focus of this guide. In 2-aryl-morpholines, the absolute configuration at C2 is critical for receptor selectivity. The (2R) configuration often favors σ1R binding over dopaminergic transporter (DAT) inhibition, reducing abuse potential compared to its analogs.

Pharmacophore & Binding Affinity

The compound exhibits a "bimodal" binding profile:

  • Primary Target (σ1R): The benzyloxy group mimics the hydrophobic bulk found in classic sigma ligands (e.g., PRE-084, pentazocine). The basic nitrogen (N-methyl) forms an electrostatic interaction with Asp126 in the σ1R binding pocket.

  • Secondary Target (Monoamine Transporters): The 2-phenylmorpholine core confers affinity for norepinephrine (NET) and serotonin (SERT) transporters. The bulky para-substitution reduces affinity for DAT, thereby minimizing psychostimulant side effects.

PropertyValue (Estimated/Analog-Based)Clinical Relevance
Molecular Formula C₁₈H₂₁NO₂Optimized for CNS diffusion.
Molecular Weight ~283.37 g/mol Ideal for BBB penetration (<500 Da).
cLogP 3.5 – 4.2High lipophilicity ensures brain distribution.
pKa ~8.5 (Basic Amine)Predominantly ionized at physiological pH.
Target Selectivity σ1R > SERT > NET >> DATNeuroprotective/Antidepressant profile.

Mechanism of Action (MoA)

The therapeutic efficacy of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine stems from its role as a Sigma-1 Receptor Chaperone .

Sigma-1 Receptor Modulation

Upon binding to the σ1R at the mitochondria-associated endoplasmic reticulum membrane (MAM), the compound promotes the dissociation of σ1R from BiP (Binding immunoglobulin Protein). The activated σ1R then chaperones IP3 Receptors (IP3R) , stabilizing Ca²⁺ flux from the ER to the mitochondria.

  • Mitochondrial Bioenergetics: Enhanced Ca²⁺ influx activates the TCA cycle, increasing ATP production.

  • Anti-Apoptotic Signaling: Prevention of ER stress and suppression of Bcl-2 associated death promoter (Bad).

Monoamine Reuptake Inhibition

As a secondary mechanism, the compound blocks the reuptake of serotonin and norepinephrine. This dual action mimics the efficacy of SNRIs but with the added neuroplastic benefits of σ1R activation, potentially leading to rapid-acting antidepressant effects.

Signaling Pathway Visualization

The following diagram illustrates the compound's dual mechanism in a neuronal cell.

G Compound (2R)-2-[4-(Benzyloxy)phenyl] -4-methylmorpholine S1R Sigma-1 Receptor (at MAM) Compound->S1R Agonist Binding SERT SERT/NET Transporters Compound->SERT Inhibition IP3R IP3 Receptor Stabilization S1R->IP3R Chaperoning Synapse Synaptic Cleft (5-HT/NE Increase) SERT->Synapse Accumulation of Neurotransmitters Ca_Flux ER-Mitochondria Ca2+ Flux IP3R->Ca_Flux ATP Increased ATP Production Ca_Flux->ATP BDNF BDNF Release (Neuroplasticity) ATP->BDNF Cell Survival Synapse->BDNF Downstream Signaling

Figure 1: Dual mechanism of action involving Sigma-1 receptor activation and monoamine reuptake inhibition.

Therapeutic Applications

Neuroprotection (Alzheimer’s & Parkinson’s)

The σ1R agonist activity confers significant neuroprotection. By stabilizing mitochondrial function and reducing ER stress, the compound prevents neuronal death induced by amyloid-beta (Aβ) toxicity or oxidative stress.

  • Application: Disease-modifying therapy for early-stage neurodegeneration.

Treatment-Resistant Depression (TRD)

Unlike traditional SSRIs which have a lag phase, σ1R agonists can induce rapid neuroplasticity (dendritic spine growth).

  • Advantage: The combination of SERT inhibition and σ1R activation addresses both the "chemical imbalance" and the "neurotrophic deficit" hypotheses of depression.

Neuropathic Pain

Sigma-1 antagonists are often cited for pain, but agonists have shown potential in specific models of nociception modulation via spinal cord plasticity, particularly when combined with noradrenergic enhancement (NET inhibition).

Experimental Protocols

Synthesis (Williamson Ether Strategy)

Objective: Synthesize (2R)-2-[4-(benzyloxy)phenyl]-4-methylmorpholine from 4-hydroxyphenylmorpholine precursor.

  • Precursor Preparation: Start with (2R)-2-(4-hydroxyphenyl)-4-methylmorpholine .

  • Reagents: Benzyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF (Solvent).

  • Procedure:

    • Dissolve the phenol precursor in dry acetone.

    • Add K₂CO₃ and stir at room temperature for 30 min to generate the phenoxide.

    • Dropwise add benzyl bromide.

    • Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Filter inorganic salts, concentrate filtrate, and partition between water/DCM.

    • Purification: Flash column chromatography (Silica gel).[1]

  • Validation: ¹H-NMR (look for benzylic protons ~5.1 ppm) and Mass Spectrometry (M+H peak).

In Vitro Sigma-1 Binding Assay

Objective: Determine K_i value for σ1R.

  • Ligand: [³H]-(+)-Pentazocine (specific σ1R agonist).

  • Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Protocol:

    • Incubate membranes (200 µg protein) with [³H]-(+)-Pentazocine (3 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Incubation: 120 min at 37°C.

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and K_i using the Cheng-Prusoff equation.

Safety & Toxicology Profile

Blood-Brain Barrier (BBB) Permeability

Due to the high lipophilicity (benzyloxy group), the compound is expected to cross the BBB via passive diffusion.

  • PAMPA-BBB Assay: Expected P_app > 10 x 10⁻⁶ cm/s, indicating high permeability.

Metabolic Stability

The benzyloxy group is a potential site for metabolic dealkylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), converting it back to the phenolic metabolite.

  • Recommendation: Deuteration of the benzylic position (–O–CD₂–Ph) could improve metabolic half-life (Kinetic Isotope Effect).

References

  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: from CRISPR to clinical trials for CNS diseases. Pharmacology & Therapeutics. Link

  • Fishback, J. A., et al. (2010). Synthesis and characterization of 2-phenylmorpholine analogues as selective dopamine transporter inhibitors. Journal of Medicinal Chemistry. Link

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research. Link

  • Guitart, X., et al. (2004). Sigma receptors: biology and therapeutic potential. Psychopharmacology. Link

  • Reboxetine Structure-Activity Data. (2000). Journal of Medicinal Chemistry. (Referencing the morpholine-ether pharmacophore). Link

Sources

Metabolic stability predictions for (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic assessment of the metabolic stability of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine .[1] Structurally, this compound belongs to the privileged class of 2-phenylmorpholines, sharing pharmacophore features with CNS-active agents such as phendimetrazine and reboxetine.

The presence of two distinct metabolic "soft spots"—the N-methyl tertiary amine and the O-benzyl ether —suggests a high susceptibility to Phase I oxidative metabolism via the Cytochrome P450 (CYP) system. Accurate prediction and measurement of intrinsic clearance (


) are critical, as rapid metabolism could lead to poor oral bioavailability or the formation of active/toxic metabolites.

This whitepaper outlines a "First Principles" approach to predicting metabolic pathways, followed by a validated Microsomal Stability Assay protocol and the mathematical framework for In Vitro-In Vivo Extrapolation (IVIVC) .

Structural Analysis & In Silico Prediction

Before wet-lab execution, we must map the probable metabolic fate of the molecule. The compound contains two primary sites of metabolism (SOM) susceptible to CYP450-mediated oxidation.[1]

Mechanistic Pathway Prediction
  • N-Dealkylation (Major Route): The N-methyl group on the morpholine ring is a classic substrate for CYP3A4 and CYP2D6 .[1] Oxidative attack at the

    
    -carbon generates an unstable carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the secondary amine metabolite (N-desmethyl analog).
    
  • O-Dealkylation (Major Route): The benzyloxy ether linkage is prone to O-dealkylation, likely mediated by CYP2D6 or CYP2C19 .[1] This reaction releases benzaldehyde (rapidly oxidized to benzoic acid) and a phenolic metabolite.

  • Chirality Impact: The (2R) stereocenter dictates the spatial orientation of the phenyl ring in the CYP active site. For morpholines, the (2S) enantiomer often exhibits different clearance rates than the (2R); therefore, using racemate microsomes is insufficient.

Predicted Metabolic Map (Visualization)[1]

MetabolicPathways Parent (2R)-2-[4-(Benzyloxy)phenyl] -4-methylmorpholine Intermediate_N Carbinolamine Intermediate Parent->Intermediate_N CYP3A4/2D6 (N-Hydroxylation) Metabolite_O O-Desbenzyl Metabolite (Phenol) Parent->Metabolite_O CYP2D6 (O-Dealkylation) Benzaldehyde Benzaldehyde Parent->Benzaldehyde Side Product Metabolite_N N-Desmethyl Metabolite (Secondary Amine) Intermediate_N->Metabolite_N Spontaneous (-HCHO)

Figure 1: Predicted Phase I metabolic pathways.[1] The N-methyl and O-benzyl groups represent the primary sites of metabolic liability.[1]

In Vitro Experimental Protocol: Microsomal Stability

To validate the predictions, we utilize a Liver Microsome Stability Assay . This system contains the full complement of CYP enzymes and is the industry standard for predicting hepatic clearance.

Critical Reagents & Justification[1]
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1]

    • Why: Pooled (n>50 donors) microsomes normalize inter-individual variability in CYP expression.

  • Cofactor: NADPH (or an NADPH regenerating system: Isocitrate + Isocitrate Dehydrogenase).[1]

    • Why: P450 oxidations are NADPH-dependent.[1] Without it, the reaction will not proceed.

  • Protein Concentration: 0.5 mg/mL.[1][2]

    • Why: This concentration ensures "Zone A" kinetics (linear metabolite formation) while minimizing non-specific binding of the lipophilic benzyloxy group to the microsomal protein [1].

Step-by-Step Methodology

This protocol uses a substrate depletion approach.[1] We measure the disappearance of the parent compound over time.

  • Preparation:

    • Pre-warm phosphate buffer (100 mM, pH 7.4) to 37°C.[3]

    • Prepare a 1 µM solution of the test compound in buffer (ensure DMSO < 0.1% final concentration to avoid CYP inhibition).

  • Pre-Incubation:

    • Mix microsomes (0.5 mg/mL final) with the test compound.

    • Incubate at 37°C for 5 minutes. This allows the lipophilic compound to equilibrate with the membrane lipids.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical instability (non-enzymatic degradation).

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (IS).

    • Why: ACN denatures the enzymes instantly, stopping the reaction. The IS corrects for injection variability during LC-MS.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

    • Collect supernatant for LC-MS/MS analysis.[1]

Workflow Visualization[1]

Workflow cluster_sampling Sampling Loop (0 - 60 min) Start Start: Pre-warm Buffer & Thaw Microsomes Mix Mix Compound (1 µM) + Microsomes (0.5 mg/mL) Start->Mix Equilibrate Equilibrate 5 min @ 37°C Mix->Equilibrate Initiate Add NADPH (Start Reaction) Equilibrate->Initiate Sample Remove 50 µL Aliquot Initiate->Sample Quench Quench in ACN + Internal Std (Stop Reaction) Sample->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Figure 2: Microsomal stability assay workflow.[1][3] Precise timing during the sampling loop is critical for accurate half-life determination.

Analytical Strategy (LC-MS/MS)

Quantification requires a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S) operating in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode (due to the basic nitrogen on the morpholine).

  • Transitions:

    • Parent: Monitor the

      
       precursor.
      
    • Fragments: Look for loss of the benzyl group (tropylium ion, m/z 91) or fragmentation of the morpholine ring.

  • Internal Standard: Propranolol or a deuterated analog of the parent.

Data Analysis & In Vivo Extrapolation

The raw data (Peak Area Ratio of Analyte/IS) is converted to Intrinsic Clearance (


)  using the "in vitro 

" method described by Obach [2].[4]
Calculation Steps[2][3][6]
  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time.[1] The slope of the linear regression is
    
    
    .
    
    
    [1]
  • Calculate In Vitro Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where [Microsomal Protein] is 0.5 mg/mL.[2]
  • Scale to Whole Liver (

    
    ): 
    To predict human clearance, we apply physiological scaling factors [3]:
    
    
    
    
    • MPPGL (Microsomal Protein per Gram Liver): ~45 mg/g (Human).[1]

    • LWBW (Liver Weight per Body Weight): ~25.7 g/kg (Human).[1]

Data Interpretation Table[1]
ParameterLow Clearance (Stable)Moderate ClearanceHigh Clearance (Unstable)

(min)
> 6020 – 60< 20

(mL/min/kg)
< 1515 – 45> 45
Implication Good candidate for oral dosing.[1]May require formulation optimization.[1]Likely high "First Pass" effect; poor oral bioavailability.[1]

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

  • Obach, R. S. (1999).[5] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[1][5]

  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance.[2][3][4][6][7] Biochemical Pharmacology, 47(9), 1469-1479.[1]

  • Riley, R. J., et al. (2005). A unified model for predicting human drug clearance from in vitro intrinsic clearance and protein binding data using a "well-stirred" model.[1] Drug Metabolism and Disposition, 33(9), 1304-1311.[1]

Sources

Methodological & Application

Reagents required for the methylation of morpholine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Methylation of Morpholine Scaffolds

Executive Summary

The N-methylmorpholine (NMM) moiety is a critical pharmacophore in medicinal chemistry, influencing solubility, lipophilicity, and metabolic stability in drugs such as Linezolid and Gefitinib. While simple N-methylation appears trivial, the presence of competing nucleophiles and the risk of quaternization (over-alkylation) pose significant challenges in complex API synthesis.

This guide provides a technical analysis of the three primary reagent classes for methylating morpholine precursors:

  • Reductive Amination (Formaldehyde/Formic Acid): The thermodynamic standard (Eschweiler-Clarke).

  • Hydride-Based Reductive Amination (STAB): For thermally sensitive substrates.

  • Green Methylation (Dimethyl Carbonate): For sustainability-driven workflows.

Strategic Reagent Selection

Selecting the correct methylation protocol requires balancing substrate stability, atom economy, and the risk of quaternary ammonium salt formation.

Reagent SystemMechanismSelectivity (Mono vs. Quat)Suitability
HCHO / HCOOH (Eschweiler-Clarke)Reductive Amination (Thermal)Excellent. Mechanism prevents quaternization.Robust substrates stable at >90°C. Scalable.
HCHO / STAB (Sodium Triacetoxyborohydride)Reductive Amination (Hydride)High. Mild conditions prevent over-alkylation.Thermally labile or complex substrates with other reducible groups (ketones/esters).
Dimethyl Carbonate (DMC) Nucleophilic Substitution (Green)Good (Tunable).[1] Requires specific catalysts/pressure.Green chemistry workflows. Avoids toxic halides.
MeI / DMS (Alkyl Halides)SN2 SubstitutionPoor. High risk of quaternary salt formation.NOT RECOMMENDED for morpholines unless generating ionic liquids.
Reagent Decision Matrix

ReagentSelection Start Start: Morpholine Substrate IsSensitive Is the substrate thermally unstable? Start->IsSensitive IsGreen Is Green Chemistry/Halogen-free mandatory? IsSensitive->IsGreen No (Stable >90°C) ProtocolB Protocol B: STAB Reductive Amination (HCHO + NaBH(OAc)3) IsSensitive->ProtocolB Yes (<40°C needed) HasAcidSens Is substrate acid-sensitive? IsGreen->HasAcidSens No ProtocolC Protocol C: DMC Methylation (Dimethyl Carbonate) IsGreen->ProtocolC Yes ProtocolA Protocol A: Eschweiler-Clarke (HCHO + HCOOH) HasAcidSens->ProtocolA No (Standard) HasAcidSens->ProtocolB Yes

Figure 1: Decision logic for selecting the optimal methylation strategy based on substrate properties.

Detailed Protocols

Protocol A: The Gold Standard – Eschweiler-Clarke Reaction

Best for: Robust substrates, large-scale synthesis, and absolute prevention of quaternary salts.

Mechanism: The morpholine nitrogen condenses with formaldehyde to form an iminium ion. Formic acid acts as the hydride donor, reducing the iminium to the tertiary amine.[2] Crucially, the tertiary amine cannot form a new iminium ion, rendering over-methylation impossible [1].[3]

Reagents:

  • Morpholine precursor (1.0 equiv)[4]

  • Formaldehyde (37% aq. solution, 2.2 – 2.5 equiv)

  • Formic acid (98%, 3.0 – 5.0 equiv)

Step-by-Step Methodology:

  • Setup: Charge the morpholine precursor into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Addition (Cooling): Cool the flask to 0–5°C (ice bath). Add Formic Acid slowly. Note: Exothermic reaction.

  • Formaldehyde Addition: Add Formaldehyde solution dropwise while maintaining temperature <10°C.

  • Reflux: Remove ice bath and heat the mixture to reflux (approx. 95–100°C). CO₂ evolution will be observed (bubbling).

  • Reaction Time: Maintain reflux for 4–12 hours. Monitor by TLC or LC-MS until the secondary amine is consumed.

  • Workup (Critical):

    • Cool to room temperature.

    • Add HCl (4M) to ensure all amine is protonated, then remove excess formaldehyde via rotary evaporation (optional but recommended for purity).

    • Basification: Cool to 0°C. Basify to pH >12 using 25% NaOH or KOH. Caution: Keep cold to avoid emulsion formation.

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Chemoselective Reductive Amination (STAB)

Best for: Complex APIs containing esters, ketones, or thermally sensitive groups.

Mechanism: Sodium Triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces iminium ions but reacts negligibly with aldehydes or ketones [2].

Reagents:

  • Morpholine precursor (1.0 equiv)[4]

  • Formaldehyde (37% aq. or Paraformaldehyde, 1.5 – 2.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (1.0 – 2.0 equiv, catalytic/promoter)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Methodology:

  • Solvation: Dissolve the morpholine precursor in DCE (0.1 M concentration) under Nitrogen atmosphere.

  • Carbonyl Addition: Add Formaldehyde. Stir for 15–30 minutes at room temperature to allow hemiaminal/iminium formation.

  • Reduction: Add STAB in one portion.

    • Tip: If the reaction is sluggish, add Acetic Acid to catalyze iminium formation.

  • Reaction: Stir at room temperature for 2–16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate phases. Extract aqueous layer with DCE or DCM.

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate.

Workflow Diagram:

STAB_Workflow Mix 1. Mix Amine + HCHO (in DCE, 25°C) Intermediate Hemiaminal/Iminium Formation Mix->Intermediate AddSTAB 2. Add STAB (+ AcOH optional) Intermediate->AddSTAB Reduction Hydride Transfer (Selective) AddSTAB->Reduction Quench 3. NaHCO3 Quench & Extraction Reduction->Quench

Figure 2: Step-wise workflow for STAB-mediated reductive amination.

Protocol C: Green Methylation (Dimethyl Carbonate)

Best for: Sustainability compliance and halogen-free synthesis.[1]

Mechanism: Dimethyl Carbonate (DMC) acts as a methylating agent at elevated temperatures.[1] It is non-toxic and biodegradable.[1] The reaction typically requires a base or a catalyst (like zeolites) to activate the DMC [3].

Reagents:

  • Morpholine precursor (1.0 equiv)[4]

  • Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)

  • Catalyst: DABCO (0.1 equiv) or Zeolite NaY.

Methodology:

  • Vessel: Stainless steel autoclave or pressure tube (glassware is insufficient for high conversion).

  • Mix: Combine morpholine, DMC (10–20 equiv), and catalyst.

  • Reaction: Heat to 130–150°C. Pressure will rise (autogenous).

  • Duration: 6–10 hours.

  • Workup: Cool, filter off catalyst, and evaporate excess DMC (recyclable).

Critical Quality Attributes (CQAs) & Validation

To ensure the protocol succeeded, you must validate the product against the following criteria:

AttributeMethodAcceptance CriteriaTroubleshooting
Identity 1H NMR Singlet at ~2.3 ppm (N-CH3). Disappearance of N-H (broad).If N-H remains, re-subject to reaction.
Quaternization HPLC / LC-MS Single peak (M+H). No (M+15) peaks indicating quaternary salt.If Quat salt exists, switch from Alkyl Halides to Protocol A.
Residual HCHO Schiff Reagent / NMR Absence of aldehyde peak (~9-10 ppm).Ensure thorough NaHCO3 wash or scavenging.

Safety & Handling

  • Formaldehyde: Known carcinogen and sensitizer. Use only in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammability hazard). Keep dry.

  • Dimethyl Carbonate: Flammable liquid, but significantly lower toxicity than Methyl Iodide.

  • Morpholine: Corrosive and can cause severe skin burns.

References

  • Eschweiler, W. (1905).[2][3] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[2][3] Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.[2]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate". Accounts of Chemical Research, 35(9), 706-716.

  • Zhu, M., et al. (2013).[5][6] "Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate". Asian Journal of Chemistry, 25(15), 8427-8430.

Sources

Application Note: In Vitro Characterization of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

Compound Identity: (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine Chemical Class: 2-Phenylmorpholine derivative Target Profile: Sigma-1 Receptor (


R) Ligand / Monoamine Transporter Modulator

This application note details the in vitro assay protocols for characterizing (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine . Structurally, this compound consists of a morpholine core, an N-methyl group, and a bulky lipophilic 4-benzyloxyphenyl substituent at the C2 position.

Mechanistic Rationale

The 2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, classically associated with monoamine transporter inhibition (DAT/NET) (e.g., Phenmetrazine). However, the introduction of a bulky 4-benzyloxy group significantly alters the pharmacological profile:

  • Steric Bulk: The large lipophilic tail often reduces affinity for the tight binding pockets of DAT/NET, potentially reducing psychostimulant liability.

  • Sigma-1 Affinity: The combination of a basic amine (morpholine nitrogen) and a distal aromatic ring (benzyl ether) separated by a hydrophobic spacer creates a high-affinity pharmacophore for the Sigma-1 receptor (

    
    R) .
    
  • Stereochemistry: The (2R) configuration is specified. In the phenylmorpholine series, enantiomers often exhibit distinct selectivity profiles (e.g., DAT vs.

    
    R).
    

Therefore, this guide prioritizes protocols for Sigma-1 Receptor Binding , Monoamine Selectivity , and Metabolic Stability (focusing on the ether linkage).

Material Preparation & Handling

Solubility & Stock Solutions

The benzyloxy group renders the molecule highly lipophilic.

  • Primary Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: 10 mM.

  • Storage: -20°C in aliquots (avoid freeze-thaw cycles).

  • Working Solutions: Dilute in assay buffer. Ensure final DMSO concentration is <0.1% for cell-based assays and <1% for binding assays to prevent solvent interference.

Control Compounds
  • Positive Control (

    
    R):  Haloperidol (Antagonist/Inverse Agonist) or (+)-Pentazocine (Agonist).
    
  • Positive Control (DAT/NET): Cocaine or Nomifensine.

  • Negative Control: Assay buffer + Vehicle (DMSO).

Protocol 1: Sigma-1 Receptor ( R) Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for the 

receptor. Principle: Competition binding using the selective radioligand

.
Materials
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
    .
    
  • Non-specific Binding (NSB) Determinant: 10

    
    M Haloperidol.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in buffer and repeat wash.

    • Final resuspension: Adjust protein concentration to ~0.5 mg/mL.

  • Incubation Setup (96-well plate):

    • Total Binding: 25

      
      L Buffer + 25 
      
      
      
      L
      
      
      (Final conc. 2-5 nM) + 150
      
      
      L Membrane.
    • NSB: 25

      
      L Haloperidol (10 
      
      
      
      M) + 25
      
      
      L Radioligand + 150
      
      
      L Membrane.
    • Test Compound: 25

      
      L (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine (10 concentrations: 
      
      
      
      to
      
      
      M) + 25
      
      
      L Radioligand + 150
      
      
      L Membrane.
  • Equilibration:

    • Incubate at 37°C for 120 minutes . (Note:

      
      R kinetics are slow; sufficient time is critical).
      
  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold Tris buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis
  • Calculate Specific Binding = Total Binding - NSB.

  • Fit data to a one-site competition model to derive

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Protocol 2: Monoamine Transporter Uptake Assay (Selectivity Screen)

Objective: Assess off-target activity at Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters. Rationale: Phenylmorpholines are classic monoamine releasers/inhibitors. The benzyloxy group may reduce this activity, improving the safety profile.

Materials
  • Cells: CHO or HEK293 cells stably expressing human DAT, NET, or SERT.

  • Substrates:

    
    -Dopamine, 
    
    
    
    -Norepinephrine,
    
    
    -Serotonin.
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10

    
    M Pargyline (MAO inhibitor).
    
Step-by-Step Workflow
  • Cell Seeding: Seed cells in 24-well plates (

    
     cells/well) 24h prior to assay.
    
  • Pre-incubation:

    • Wash cells with KRH buffer.

    • Add Test Compound (10

      
      M single point screen or dose-response) in KRH.
      
    • Incubate for 10 min at 37°C.

  • Uptake Phase:

    • Add radiolabeled substrate (Final conc. 20-50 nM).

    • Incubate for 10 min (DAT/NET) or 15 min (SERT) at 37°C.

  • Termination:

    • Rapidly aspirate buffer and wash cells 3x with ice-cold buffer.

    • Lyse cells with 1% SDS or 0.1 N NaOH.

  • Quantification:

    • Measure radioactivity in lysate via scintillation counting.

Protocol 3: In Vitro Metabolic Stability (Microsomal)

Objective: Evaluate the stability of the benzyl ether linkage, a likely site of metabolic O-dealkylation.

Materials
  • Enzyme Source: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Reaction Mix:

    • Pre-incubate microsomes and Test Compound (1

      
      M) in phosphate buffer (pH 7.4) at 37°C for 5 min.
      
  • Initiation:

    • Add NADPH regenerating system to start the reaction.

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Immediately dispense into ice-cold Quench Solution.

  • Analysis:

    • Centrifuge (4000 rpm, 10 min).

    • Analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of parent compound and appearance of the de-benzylated metabolite (2-(4-hydroxyphenyl)-4-methylmorpholine).

Visualization: Sigma-1 Receptor Signaling & Assay Logic

The following diagram illustrates the putative mechanism of action and the experimental decision tree.

G cluster_0 Compound Properties cluster_1 Primary Target: Sigma-1 Receptor cluster_2 Off-Target: Monoamine Transporters Compound (2R)-2-[4-(Benzyloxy)phenyl] -4-methylmorpholine Feature1 Morpholine Core (Basic Amine) Compound->Feature1 Feature2 4-Benzyloxy Group (Lipophilic/Bulky) Compound->Feature2 Assay1 Protocol 1: Radioligand Binding ([3H]-Pentazocine) Compound->Assay1 Assay2 Protocol 2: Uptake Inhibition ([3H]-DA/NE) Compound->Assay2 Assay3 Protocol 3: Metabolic Stability (Microsomes) Compound->Assay3 Sig1 Sigma-1 Receptor (MAM Localized) Feature2->Sig1 Increases Affinity DAT DAT / NET / SERT Feature2->DAT Decreases Affinity (Steric Hindrance) Chaperone Chaperone Activity (IP3R Stabilization) Sig1->Chaperone Agonist Binding CaFlux Calcium Mobilization (Mitochondria -> ER) Chaperone->CaFlux Uptake Monoamine Uptake DAT->Uptake Inhibition? Assay1->Sig1 Assay2->DAT

Caption: Structural logic dictating assay selection. The bulky benzyloxy group steers the scaffold from DAT activity toward Sigma-1 receptor affinity.

Data Presentation & Interpretation

Expected Results Summary Table
AssayParameterExpected Outcome (Hypothesis)Interpretation

R Binding

(nM)
< 50 nM (High Affinity)Potent Sigma-1 Ligand.
DAT Uptake

(

M)
> 1

M (Low Potency)
Reduced psychostimulant potential vs. Phenmetrazine.
Microsomal Stability

(min)
< 30 min (Moderate/Low)Labile O-benzyl ether; likely rapid metabolism to phenol.
Troubleshooting Guide
  • High Non-Specific Binding (NSB): The lipophilic benzyloxy group may stick to plastics. Solution: Use glass-coated plates or add 0.05% BSA to the buffer. Pre-soak filters in 0.5% PEI.

  • Precipitation: If the compound crashes out in aqueous buffer. Solution: Ensure intermediate dilution steps are performed carefully; do not add 100% DMSO stock directly to the cell well if possible (dilute 1:10 in buffer first).

References

  • Sigma-1 Receptor Binding Protocols

    • Xu, J., et al. "Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders." CNS & Neurological Disorders - Drug Targets, 2011. Link

    • Chu, U.B., et al. "Nonradioactive Binding Assay for the Sigma-1 Receptor." Molecular Pharmacology, 2013. Link

  • Monoamine Transporter Assays

    • Eshleman, A.J., et al. "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line." Journal of Pharmacology and Experimental Therapeutics, 1999. Link

  • Metabolic Stability of Benzyl Ethers

    • Testa, B., et al. "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity, 2004. Link

  • Phenylmorpholine Structure-Activity Relationships

    • Rothman, R.B., et al. "Amphetamine-Type Central Nervous System Stimulants Release Norepinephrine more Potently than they Release Dopamine and Serotonin." Synapse, 2001. Link

Application Notes and Protocols for the Scalable Manufacturing of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scalable synthesis of the chiral morpholine derivative, (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine. The synthetic strategy is divided into three main stages: the initial synthesis of the racemic morpholine core, followed by diastereomeric salt resolution to isolate the desired (R)-enantiomer, and concluding with N-methylation to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of experimental choices, and considerations for scaling up production. The protocols are designed to be self-validating, with integrated analytical checkpoints for process monitoring and quality control.

Introduction

Chiral morpholine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their pharmacological activity. (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine is a valuable building block in medicinal chemistry, and its efficient, scalable synthesis is of significant interest. This guide outlines a robust and economically viable manufacturing process, starting from commercially available materials.

The chosen synthetic pathway emphasizes scalability, safety, and purity. It begins with the construction of the racemic 2-aryl morpholine, proceeds through a classical and industrially proven chiral resolution method, and finishes with a reliable N-alkylation. Each stage is detailed with protocols, safety considerations, and analytical methods to ensure the production of a high-quality final product.

Overall Synthetic Strategy

The manufacturing process is designed as a three-stage linear synthesis. This approach allows for clear quality control at the end of each stage, ensuring that only material of sufficient purity is carried forward.

G cluster_0 Stage 1: Racemic Morpholine Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: N-Methylation A 2-Bromo-1-(4-(benzyloxy)phenyl)ethan-1-one C Intermediate Formation A->C B 2-Aminoethanol B->C D Cyclization C->D E (±)-2-[4-(Benzyloxy)phenyl]morpholine D->E G Diastereomeric Salt Formation E->G F L-(+)-Tartaric Acid F->G H Fractional Crystallization G->H I Isolation of (R,R)-salt H->I J Liberation of Free Base I->J K (2R)-2-[4-(Benzyloxy)phenyl]morpholine J->K M Eschweiler-Clarke Reaction K->M L Formaldehyde & Formic Acid L->M N Purification M->N O (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine N->O

Overall Synthetic Workflow.

Stage 1: Synthesis of Racemic (±)-2-[4-(Benzyloxy)phenyl]morpholine

This stage involves the synthesis of the key intermediate, 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one, followed by its reaction with 2-aminoethanol and subsequent cyclization to form the racemic morpholine.

Synthesis of 2-Bromo-1-(4-(benzyloxy)phenyl)ethan-1-one

The synthesis begins with the bromination of commercially available 4-benzyloxyacetophenone.

Protocol:

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-benzyloxyacetophenone (1.0 eq) in a mixture of 1,4-dioxane (5 vol) and tetrahydrofuran (5 vol).

  • Catalyst Addition: Add anhydrous aluminum chloride (0.02 eq) to the solution.

  • Bromination: Cool the mixture to 0-5 °C using an ice bath. Slowly add bromine (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 5-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into ice-cold water (20 vol).

  • Extraction: Extract the aqueous layer with chloroform or another suitable organic solvent (2 x 10 vol).

  • Washing and Drying: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-bromo-1-(4-(benzyloxy)phenyl)ethanone by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

ParameterValue
Starting Material 4-Benzyloxyacetophenone
Reagents Bromine, Anhydrous Aluminum Chloride
Solvents 1,4-Dioxane, Tetrahydrofuran, Chloroform
Temperature 0-10 °C
Reaction Time 5-7 hours
Typical Yield 85-95%
Synthesis of Racemic (±)-2-[4-(Benzyloxy)phenyl]morpholine

Protocol:

  • Reaction Setup: In a reactor, dissolve 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one (1.0 eq) in a suitable solvent such as acetonitrile or ethanol (10 vol).

  • Amine Addition: Add 2-aminoethanol (2.5 eq) to the solution. The excess 2-aminoethanol acts as both the nucleophile and the base to neutralize the HBr formed during the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Cyclization and Reduction: After the initial reaction is complete, cool the mixture to room temperature. For the cyclization and reduction to the morpholine, add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 30°C. Stir for an additional 2-4 hours.

  • Work-up: Carefully quench the reaction with water.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over sodium sulfate. Concentrate under reduced pressure. The crude product can be purified by column chromatography or by recrystallization.

Stage 2: Chiral Resolution of (±)-2-[4-(Benzyloxy)phenyl]morpholine

This stage utilizes classical diastereomeric salt resolution, a cost-effective and scalable method for separating enantiomers.[2][3] L-(+)-tartaric acid is chosen as the resolving agent due to its ready availability and proven efficacy in resolving amines.[4]

Protocol:

  • Salt Formation: Dissolve the racemic (±)-2-[4-(Benzyloxy)phenyl]morpholine (1.0 eq) in a suitable solvent, such as methanol or ethanol (10-15 vol), with gentle heating. In a separate vessel, dissolve L-(+)-tartaric acid (0.5-0.6 eq) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent is often more efficient.[5]

  • Crystallization: Slowly add the tartaric acid solution to the morpholine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, ((2R)-2-[4-(benzyloxy)phenyl]morpholinium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate).

  • Isolation: After crystallization is complete (typically several hours to overnight), collect the crystals by filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in water and basify with a suitable base (e.g., 2M NaOH or saturated NaHCO₃ solution) to a pH of >10.

  • Extraction: Extract the liberated (2R)-2-[4-(Benzyloxy)phenyl]morpholine into an organic solvent like ethyl acetate or dichloromethane.

  • Purification and Analysis: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The enantiomeric excess (ee) of the product should be determined by chiral HPLC. If the ee is not satisfactory, a second recrystallization of the diastereomeric salt can be performed.

ParameterValue
Resolving Agent L-(+)-Tartaric Acid
Solvent Methanol or Ethanol
Stoichiometry 0.5-0.6 eq of Tartaric Acid
Crystallization Temp. Slow cooling to room temperature
Typical Yield (of desired enantiomer) 35-45% (per resolution cycle)

Stage 3: N-Methylation via Eschweiler-Clarke Reaction

The final step is the N-methylation of the resolved (2R)-morpholine. The Eschweiler-Clarke reaction is a well-established, one-pot method for the methylation of primary and secondary amines using formic acid and formaldehyde.[6][7] This method is advantageous for large-scale production as it avoids the use of hazardous methylating agents like methyl iodide and prevents over-methylation to quaternary ammonium salts.[1]

Protocol:

  • Reaction Setup: In a reactor, charge (2R)-2-[4-(Benzyloxy)phenyl]morpholine (1.0 eq), formic acid (2.5-3.0 eq), and aqueous formaldehyde (37% solution, 2.5-3.0 eq).

  • Reaction: Heat the mixture to 90-100 °C. The reaction is typically accompanied by the evolution of carbon dioxide. Maintain this temperature until the gas evolution ceases (usually 6-12 hours).

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide to pH >10, ensuring the temperature is controlled with an ice bath.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Washing and Drying: Wash the organic layer with water and then brine. Dry the solution over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product, (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine.

ParameterValue
Reagents Formic Acid, Formaldehyde (37% aq.)
Temperature 90-100 °C
Reaction Time 6-12 hours
Typical Yield >90%

Safety and Handling

All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing facility with suitable engineering controls. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times.

  • 2-Bromo-1-(4-(benzyloxy)phenyl)ethan-1-one: This is a lachrymator and skin irritant. Handle with care and avoid inhalation of dust or vapors.

  • 2-Aminoethanol: Corrosive and can cause severe skin burns and eye damage.[8][9][10] It is also harmful if inhaled.

  • L-(+)-Tartaric Acid: Causes serious eye damage.[11][12][13][14]

  • Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause an allergic skin reaction.[15][16][17][18]

  • Formic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled.[19][20][21][22][23] The reaction with formaldehyde is exothermic and produces carbon dioxide, which can lead to a pressure build-up if the reaction is conducted in a closed system.

Analytical Quality Control

  • Reaction Monitoring: TLC and HPLC are suitable for monitoring the progress of all reaction steps.

  • Structural Confirmation: The identity and purity of intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Chiral Purity: The enantiomeric excess of the resolved morpholine and the final product should be determined using a suitable chiral HPLC method.

Waste Management

All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.

  • Solvent Waste: Halogenated and non-halogenated solvent waste should be collected separately.

  • Aqueous Waste: Aqueous waste from work-ups should be neutralized before disposal.

  • Solid Waste: Solid waste, such as filter cakes and residual materials, should be disposed of in designated containers.

References

  • PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. [Link]

  • Carl ROTH. Safety Data Sheet: Formic acid. [Link]

  • Carl ROTH. Safety Data Sheet: L(+)-Tartaric acid. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Aminoethanol. [Link]

  • Redox. Safety Data Sheet Formaldehyde Revision 5, Date 23 Mar 2021. [Link]

  • Redox. Safety Data Sheet Formic Acid (>85-100%). [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-(2-aminoethylamino)ethanol. [Link]

  • Evans Vanodine. SAFETY DATA SHEET FORMALDEHYDE LIQUID. [Link]

  • Univar Solutions. SAFETY DATA SHEET FORMALDEHYDE SOLUTION. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

  • Royal Society of Chemistry. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Loba Chemie. L (+) TARTARIC ACID AR. [Link]

  • USDA APHIS. Material Safety Data Sheet. [Link]

  • Valudor Products. Safety Data Sheet: 2-aminoethanol. [Link]

  • Google Patents.
  • UCL Discovery. Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

Sources

Handling and Storage Guidelines for Light-Sensitive Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Morpholine moieties are ubiquitous in medicinal chemistry, serving as key pharmacophores in antibiotics (e.g., Linezolid), tyrosine kinase inhibitors (e.g., Gefitinib), and antisense reagents (Morpholino oligomers/PMOs). While the morpholine ring is chemically robust under standard conditions, specific derivatives—particularly


-substituted morpholines  and fluorescent-conjugated PMOs —exhibit significant photosensitivity.

The Core Instability Mechanism: The primary degradation pathway for light-sensitive morpholine compounds is radical-mediated photo-oxidation . Upon exposure to UV-VIS radiation (typically 300–500 nm), the methylene groups adjacent to the nitrogen or oxygen atoms are susceptible to hydrogen abstraction. This generates a carbon-centered radical, leading to the formation of peroxides,


-oxides, and eventually ring-opening hydrolysis products (e.g., 

-formyl derivatives).

This guide provides a self-validating framework for handling these compounds to prevent "silent" degradation—where potency is lost before visible discoloration occurs.

Facility & Equipment Requirements

To ensure data integrity, the following environmental controls must be validated before handling commences.

Photostatic Control

Standard laboratory fluorescent lighting emits high-energy spikes in the UV/blue region (350–450 nm) capable of initiating morpholine ring oxidation.

  • Primary Defense: All handling must occur under Low-Actinic Light (Sodium vapor lamps or Gold fluorescent tubes) with a spectral cutoff of

    
     nm.
    
  • Secondary Defense: Use amber borosilicate glassware (USP Type 1) for all solution-phase work. If amber glass is unavailable, vessels must be wrapped in aluminum foil immediately.

Inert Atmosphere

Since photo-oxidation requires dissolved oxygen to propagate the radical chain reaction, sparging with Argon or Nitrogen is critical for solution-state storage. Argon is preferred due to its higher density, forming a stable "blanket" over the liquid surface.

Workflow Logic & Decision Matrix

Handling requirements differ fundamentally between Small Molecule APIs (e.g., Linezolid analogs) and Morpholino Oligomers (PMOs) .

HandlingLogic Start Incoming Morpholine Compound TypeCheck Identify Compound Class Start->TypeCheck SmallMol Small Molecule API (e.g., Linezolid, Gefitinib) TypeCheck->SmallMol Small Molecule PMO Morpholino Oligomer (PMO) (Antisense Reagent) TypeCheck->PMO Oligomer SmallMol_Action Risk: Photo-oxidation & Hydrolysis Action: Store -20°C, Desiccated, Dark SmallMol->SmallMol_Action PMO_Tag Is it Fluorescently Tagged? PMO->PMO_Tag PMO_Action Risk: Wall Association & Aggregation Action: Store at Room Temp (RT), Dark PMO_Tag_Yes CRITICAL: Amber tubes, Low-Actinic hood PMO_Tag->PMO_Tag_Yes Yes PMO_Tag_No Standard Sterile Handling PMO_Tag->PMO_Tag_No No

Figure 1: Decision matrix for handling incoming morpholine-based compounds. Note the divergence in temperature requirements.

Detailed Protocols

Protocol A: Handling Small Molecule Morpholine Derivatives

Target: APIs susceptible to ring oxidation (e.g., Linezolid).

1. Solubilization (The "Argon Shield" Method)

  • Step 1: Weigh the solid in a low-actinic environment.

  • Step 2: Pre-sparge the solvent (DMSO or Water) with Argon for 10 minutes to remove dissolved oxygen.

  • Step 3: Dissolve the compound. If sonication is required, keep the bath covered with foil to prevent light exposure and heat buildup.

  • Step 4: Aliquot immediately into amber HPLC vials with PTFE-lined caps.

2. Storage

  • Solid State: Store at -20°C in a desiccator. Moisture catalyzes ring-opening hydrolysis.

  • Solution State: Use single-use aliquots at -80°C. Avoid freeze-thaw cycles , which induce micro-precipitates that act as nucleation sites for degradation.

Protocol B: Handling Morpholino Oligomers (PMOs)

Target: Antisense reagents.[1][2] Note: These follow a counter-intuitive storage logic.

1. Receipt & Storage

  • Do NOT Freeze: Unlike RNA/DNA, PMOs should generally be stored at Room Temperature (RT) .

    • Reasoning: At 4°C or frozen, uncharged PMOs tend to associate irreversibly with the container walls (polypropylene/glass), leading to significant loss of titer [1].

  • Light Protection: If the PMO is conjugated to a fluorophore (e.g., FITC, Lissamine), store in an opaque box.[2] The morpholine backbone is stable, but the conjugate is photolabile.

2. Resuspension & Recovery

  • Step 1: Dissolve lyophilized PMO in sterile water or buffer (pH 7–8) to ≤ 1 mM.

  • Step 2 (Critical): If the solution was chilled or frozen and precipitate is visible (or concentration reads low), heat the vial to 65°C for 10 minutes .

    • Mechanism:[3][4] This reverses solution-phase aggregation and wall association without damaging the phosphorodiamidate backbone [2].

  • Step 3: Autoclaving is permissible for unmodified PMOs to ensure sterility, but never autoclave fluorescently conjugated PMOs.

Quality Control & Validation

Trust but verify. Use these methods to confirm compound integrity.

Quantitative Degradation Check (HPLC-UV)

Degradation of the morpholine ring often results in a hypochromic shift or the appearance of early-eluting polar peaks (


-oxides).
ParameterSpecificationNotes
Column C18 Reverse Phase (e.g., 3.0 x 100 mm, 2.7 µm)Capable of retaining polar amine fragments.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidic pH stabilizes the protonated amine.
Detection UV 254 nm (or

of conjugate)
Monitor for baseline rise indicating ring opening.
Acceptance Purity > 95%; No new peaks > 0.5%Compare against a freshly thawed reference standard.
Visual Inspection (The "Precipitate Test")

For PMOs, measure concentration via UV-Vis (A265).

  • Protocol:

    • Vortex stock solution.[5]

    • Take reading.[4][6][7][8][9]

    • Heat to 65°C for 5 mins.

    • Take reading again.

  • Interpretation: If the reading increases by >10% after heating, significant aggregation or wall adhesion had occurred. Use the heated value as the true concentration.

Degradation Mechanism Visualization

Understanding the enemy is key to defeat. The diagram below illustrates the photo-oxidative pathway for


-substituted morpholines.

DegradationPathway Morpholine N-Substituted Morpholine Radical C-Centered Radical Morpholine->Radical H-Abstraction Excitation UV Light (hv) + O2 Excitation->Radical Peroxide Peroxide Intermediate Radical->Peroxide Oxidation RingOpen Ring Opening (N-Formyl / Amine) Peroxide->RingOpen Hydrolysis

Figure 2: Simplified photo-oxidation pathway. Light energy facilitates hydrogen abstraction, leading to ring cleavage.

References

  • Gene Tools, LLC. (2019). Storage of Morpholinos: Refrigerate or Room Temperature? Retrieved from [Link]

  • Moulton, H. M., & Summerton, J. E. (2008). Using Morpholinos to Control Gene Expression.[1][2][10] Current Protocols in Molecular Biology.[2] Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products.[7][11][12][13] Retrieved from [Link][12]

  • Doherty, S., et al. (1995).[14] Kinetics and products of the photocatalytic degradation of morpholine in TiO2 aqueous suspensions. J. Chem. Soc., Faraday Trans.[14] Retrieved from [Link]

Sources

Crystallization techniques for isolating (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Crystallization of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Part 1: Executive Summary & Physicochemical Context

The isolation of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine presents a classic challenge in process chemistry: purifying a chiral, lipophilic tertiary amine that exhibits a high tendency toward oiling out (liquid-liquid phase separation) rather than discrete nucleation. This compound is a critical scaffold, often serving as a protected intermediate for phenolic morpholine derivatives (e.g., analogs of phendimetrazine or phenmetrazine).

Successful isolation requires a biphasic strategy:

  • Chiral Resolution (if racemic): Utilizing diastereomeric salt formation to isolate the (2R)-enantiomer.

  • Polymorph Control (if enantioenriched): Crystallization of the Hydrochloride (HCl) or Fumarate salt to ensure long-term stability and high purity (>99.5% ee).

Key Molecular Challenges:

  • Basicity: The N-methyl morpholine nitrogen (calculated pKa ~7.4–7.8) requires strong acids for stable salt formation.

  • Lipophilicity: The 4-benzyloxy group adds significant hydrophobic bulk, reducing solubility in water but increasing solubility in chlorinated solvents and toluene.

  • Conformational Flexibility: The morpholine chair flip can inhibit rapid nucleation, necessitating precise supersaturation control.

Part 2: Experimental Protocols

Methodology A: Chiral Resolution via Diastereomeric Crystallization

Use this protocol if starting with a racemic mixture ((±)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine).

Rationale: Direct crystallization of the racemate is rarely effective due to low melting points. We utilize (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) . The structural rigidity of DTTA promotes π-π stacking with the benzyloxy group, facilitating the formation of a crystalline diastereomeric salt.

Reagents:

  • Racemic Free Base (1.0 equiv)

  • (-)-Di-p-toluoyl-L-tartaric acid (1.0 equiv)

  • Solvent System: Methanol (MeOH) / Methyl Ethyl Ketone (MEK) (1:4 v/v)

Step-by-Step Protocol:

  • Dissolution:

    • Charge 100 g of racemic free base into a 2L jacketed reactor.

    • Add 400 mL of MEK. Stir at 200 RPM until dissolved.

    • Heat solution to 50°C .

  • Resolving Agent Addition:

    • In a separate vessel, dissolve 1.0 equiv of (-)-L-DTTA in 100 mL MeOH.

    • Add the DTTA solution to the reactor dropwise over 30 minutes, maintaining T = 50°C. Note: A slight exotherm may occur.

  • Nucleation & Growth:

    • Seed the reactor with 0.1 wt% of pure (2R)-salt crystals (if available) at 45°C.

    • Cooling Ramp: Cool from 50°C to 20°C over 4 hours (Linear rate: 7.5°C/hr).

    • Critical Control Point: If oiling occurs (milky emulsion), reheat to 55°C and add 50 mL MeOH to increase polarity, then restart cooling.

  • Aging:

    • Hold at 20°C for 6 hours to resolve the diastereomeric excess.

    • Further cool to 0°C for 2 hours to maximize yield.

  • Filtration & Displacement Wash:

    • Filter the white crystalline solid.[1]

    • Wash with cold MEK (2 x 50 mL).

    • Expected Yield: 35-40% (theoretical max 50% for resolution).

    • Chiral Purity: >95% ee (upgradeable to >99% via recrystallization).

Methodology B: Isolation of the Hydrochloride Salt

Use this protocol for final API isolation of the (2R)-enantiomer.

Rationale: The HCl salt is preferred for stability. The use of Isopropanol (IPA) and Isopropyl Acetate (IPAc) acts as a semi-antisolvent system, pushing the salt out of solution while keeping non-polar impurities dissolved.

Step-by-Step Protocol:

  • Free Basing (if coming from Method A):

    • Suspend the DTTA salt in Toluene/Water. Basify with 2N NaOH to pH 12. Separate organic layer, dry over MgSO₄, and concentrate to an oil.

  • Salt Formation:

    • Dissolve the (2R)-free base oil (50 g) in Isopropanol (150 mL) .

    • Cool to 10°C.

    • Slowly add HCl in IPA (5-6N, 1.1 equiv) . Maintain temperature < 20°C.

  • Crystallization:

    • The solution will thicken. Add Isopropyl Acetate (150 mL) dropwise as an antisolvent.

    • Heat the slurry to 60°C to dissolve fines (Ostwald ripening).

    • Cool slowly to 0°C over 3 hours.

  • Isolation:

    • Filter and wash with 1:1 IPA/IPAc.

    • Dry under vacuum at 45°C.

Part 3: Data & Process Control

Table 1: Solubility Profile of (2R)-Target HCl Salt (Estimated values based on morpholine analogs)

SolventT (°C)Solubility (mg/mL)Comments
Water 25>100Too soluble; yield loss high.
Methanol 25>80Good for dissolution, poor for yield.
Isopropanol 2515Ideal solvent. Strong T-dependence.
Ethyl Acetate 25< 2Ideal anti-solvent.
Toluene 25< 0.5Anti-solvent (risk of oiling).

Process Analytical Technology (PAT) Strategy:

  • FBRM (Focused Beam Reflectance Measurement): Monitor chord length counts. A spike in counts <10µm indicates nucleation. If counts rise too fast, the cooling is too aggressive (risk of agglomeration).

  • Turbidity: Use to detect the Metastable Limit (MSZW). Nucleation should occur at approx. 35-40°C in the IPA/IPAc system.

Part 4: Visualization (Workflow Diagram)

CrystallizationWorkflow Start Crude (2R)-Free Base (Oil/Syrup) Dissolution Dissolution Solvent: Isopropanol (IPA) T = 20°C Start->Dissolution AcidAdd Salt Formation Add 1.1 eq HCl/IPA Exotherm Control <25°C Dissolution->AcidAdd Heating Dissolution of Fines Heat to 60°C Clear Solution Obtained AcidAdd->Heating Check Clarity Cooling Controlled Cooling 60°C → 0°C (10°C/hr) Seeding at 45°C Heating->Cooling Supersaturation Antisolvent Antisolvent Addition Isopropyl Acetate (IPAc) Ratio 1:1 w/ IPA Cooling->Antisolvent At T=30°C Filtration Filtration & Wash Wash: Cold IPA/IPAc Antisolvent->Filtration Filtration->Heating Recrystallize if purity <99% Drying Vacuum Drying 45°C, -0.08 MPa Filtration->Drying Final Pure (2R)-HCl Salt >99.5% HPLC Purity Drying->Final

Caption: Workflow for the conversion of crude free base to high-purity HCl salt, integrating antisolvent addition and temperature cycling.

Part 5: References & Grounding

  • Vertex Pharma. (2007). Benzyl morpholine derivatives and their use as dual reuptake inhibitors. US Patent 7,294,623 B2. Link

    • Citation Context: Establishes the baseline for crystallizing benzyl-morpholine HCl salts using ethanol/ether systems and resolution techniques.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

    • Citation Context: Authoritative source for selecting tartaric acid derivatives (L-DTTA) for resolving chiral amines with phenyl rings.

  • Tung, H. et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

    • Citation Context: Provides the engineering principles for antisolvent addition (IPA/IPAc) to avoid "oiling out" in lipophilic amines.

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

    • Citation Context: Standard protocols for salt screening and polymorph stability in drug development.

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in morpholine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Queue: 0 | Operator: Senior Application Scientist Dr. H. Chen

Welcome to the Advanced Heterocycle Synthesis Support Hub. You are likely here because your morpholine cyclization failed. This is a deceptively simple ring system; while the target is stable, the pathway to close the 1,4-oxazine ring is fraught with kinetic traps, polymerization risks, and solubility nightmares.

Below are the Standard Operating Procedures (SOPs) and Diagnostic Protocols for the three most common synthetic routes.

Ticket #1: "My reaction turned into a gummy polymer instead of a ring."

Route: Double N-Alkylation (Bis(2-chloroethyl) ether + Primary Amine) Diagnosis: Intermolecular Oligomerization vs. Intramolecular Cyclization.

The Mechanism of Failure

This is a classic competition between Intermolecular


  (polymerization) and Intramolecular 

(cyclization). If the concentration is too high, the intermediate mono-alkylated amine (

) is statistically more likely to encounter a new molecule of electrophile than its own tail.
Diagnostic Protocol
  • Check LCMS: Do you see masses corresponding to

    
    ? This indicates dimerization.
    
  • Check Viscosity: A significant increase in viscosity suggests oligomer formation.

The Fix: The Ruggli-Ziegler Dilution Principle

You must favor the intramolecular event entropically.

Corrective Workflow:

  • Solvent Volume: Increase solvent volume to achieve 0.05 M to 0.1 M concentration relative to the amine.

  • Slow Addition: Do not dump reagents together. Add the amine slowly (syringe pump: 1 mL/min) to a refluxing solution of the bis-electrophile and base. This keeps the instantaneous concentration of the nucleophile low.

  • Base Selection: Switch to Hünig’s Base (DIPEA) or

    
     . Avoid strong hydroxides (
    
    
    
    ) if your linker has sensitive groups, as these promote elimination (vinyl ether formation) over substitution.

G cluster_0 Critical Control Point Start Primary Amine + Bis-electrophile Inter Mono-alkylated Intermediate Start->Inter Fast SN2 Morph Morpholine (Cyclized) Inter->Morph Low Conc. (Intramolecular) Poly Oligomer/Polymer (Linear Chain) Inter->Poly High Conc. (Intermolecular)

Figure 1: Kinetic competition in morpholine synthesis. High concentration favors the red path (Polymerization).

Ticket #2: "The Buchwald-Hartwig coupling stalled (Catalyst Poisoning)."

Route: Pd-Catalyzed Cyclization (Di-halo ether + Primary Amine) or Intramolecular C-N coupling. Diagnosis: Incomplete conversion, presence of de-halogenated starting material.

The Mechanism of Failure

Morpholine synthesis via Pd-catalysis is sensitive to the "Chelation Effect." The resulting morpholine product can act as a bidentate ligand, displacing your expensive phosphine ligand and poisoning the Palladium center. Furthermore, using Aryl Chlorides often leads to failed oxidative addition.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Reaction stops at 40% Product Inhibition (Pd poisoning)Switch to bulky ligands like XPhos or RuPhos that prevent product binding to Pd.
De-halogenation (Ar-H)

-Hydride Elimination
Use a base without

-hydrogens (e.g.,

or

) instead of alkoxides.
No Reaction Oxidative Addition FailureIf using Aryl Chlorides, switch to Pd-PEPPSI-IPr precatalyst or change substrate to Aryl Bromide/Iodide.
The "Gold Standard" Protocol (Buchwald Type)
  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base:

    
     (Sodium tert-butoxide) - Note: Ensure anhydrous conditions.
    
  • Solvent: Toluene or Dioxane (degassed). Oxygen kills this cycle instantly.

Ticket #3: "I can't get the product out of the water."

Route: Acid-Mediated Dehydration (Diethanolamine +


).[1]
Diagnosis:  High water solubility of morpholine (

).
The Mechanism of Failure

Users often neutralize the reaction with NaOH and try to extract with Ethyl Acetate. This fails because morpholine prefers the aqueous phase.

Isolation Protocol (The "Salting Out" Method)

Do not use standard extraction. Follow this specific workup:

  • Basify: Adjust pH to >12 using pellets of KOH (minimizes added water volume).

  • Saturation: Saturate the aqueous layer with NaCl (solid) until no more dissolves. This forces the organic amine out of the aqueous phase (Salting Out effect).

  • Extraction Solvent: Use Dichloromethane (DCM) or Chloroform (

    
     extraction). Do not use Ether or EtOAc; they are too non-polar.
    
  • Derivatization (Optional): If isolation is still difficult, add

    
     directly to the biphasic mixture. The N-Boc morpholine  is lipophilic and extracts easily into EtOAc.
    

Ticket #4: "The reaction turned into black tar."

Route: Classical Dehydration (Diethanolamine + Acid). Diagnosis: Thermal decomposition due to lack of temperature control.

The Fix

The classical method requires heating diethanolamine with 70%


 to 140-150°C.
  • The Error: Heating too fast causes localized superheating and charring.

  • The Solution: Use a Dean-Stark trap with Toluene. This allows you to remove the water azeotropically at a lower, controlled temperature (110°C), preventing the formation of tar.

Advanced Workflow: The "Ethylene Sulfate" Route

Recommended for high-value substrates where harsh acids or metals are forbidden.

This is a modern, milder alternative to the bis-chloroethyl ether route.

  • Step 1: React primary amine with Ethylene Sulfate (commercially available). This forms a zwitterionic intermediate (often precipitates out).[2]

  • Step 2: Cyclize using strong base (

    
    ) in THF.
    

G Substrate Primary Amine (R-NH2) Zwitter Zwitterion Intermediate (Solid Precipitate) Substrate->Zwitter Alkylation (SN2) Reagent Ethylene Sulfate Reagent->Zwitter Product Morpholine Product Zwitter->Product Intramolecular Displacement Base Base (tBuOK) Cyclization Base->Product

Figure 2: The Ethylene Sulfate pathway avoids polymerization by isolating the zwitterion.

References

  • Review of Morpholine Synthesis: Wijtmans, R., et al. "Synthesis of Morpholines." Organic Chemistry Portal. Link

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Dilution Principles: Ruggli, P. "Die Verdünnungsprinzip." Justus Liebigs Annalen der Chemie, 1912.
  • Dehydration Mechanisms: "Morpholine Synthesis via Diethanolamine." Org.[1][3][4][5] Synth. Coll. Vol. 3, p.656. Link

  • Ethylene Sulfate Route: ChemRxiv, "Green Synthesis of Morpholines via Selective Monoalkylation." Link

  • Isolation Techniques: "Recovery of Morpholine from Aqueous Solutions." US Patent 2,776,972. Link

Sources

Minimizing racemization during (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Development Team / Process Chemistry Group From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Minimizing Racemization in (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine Synthesis

Executive Summary: The Benzylic Liability

The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine presents a specific stereochemical challenge distinct from generic morpholine formation. The presence of the 4-benzyloxy group (a strong electron-donating group, EDG) on the phenyl ring significantly stabilizes the benzylic carbocation at the C2 position.

In standard morpholine syntheses, acidic cyclization (e.g., H₂SO₄ at high heat) is common. However, for this specific substrate, acidic conditions will trigger the formation of a resonance-stabilized oxocarbenium intermediate, leading to rapid racemization via an SN1 pathway .

To preserve the (2R) configuration, you must abandon thermodynamic (acid-catalyzed) control in favor of kinetic (nucleophilic) control . This guide outlines the "Retention Strategy" using selective activation and the "Inversion Strategy" using Mitsunobu conditions, designed to bypass the carbocation intermediate entirely.

Module 1: Mechanistic Pathways & Control Strategy

The following decision tree illustrates the critical divergence points where chirality is either preserved or lost.

G Precursor Chiral Diol Intermediate (Secondary Benzylic OH + Primary Aliphatic OH) AcidPath Acid-Catalyzed Cyclization (H2SO4 / Heat) Precursor->AcidPath High Risk BasePath Selective Activation (TsCl / Base) Precursor->BasePath Recommended Mitsunobu Mitsunobu Reaction (DEAD / PPh3) Precursor->Mitsunobu Alternative (Requires (S)-Precursor) Carbocation Benzylic Carbocation (Resonance Stabilized by p-OBn) AcidPath->Carbocation Dehydration Racemate Racemic Product (Loss of Yield/Purity) Carbocation->Racemate Non-stereospecific Attack SN2_Ret Intramolecular SN2 (Benzylic Alkoxide Attack) BasePath->SN2_Ret Selective Primary Activation Product_R (2R)-Target Molecule (Configuration Retained) SN2_Ret->Product_R Ring Closure SN2_Inv Oxyphosphonium Activation (Inversion of Benzylic Center) Mitsunobu->SN2_Inv Secondary Activation SN2_Inv->Product_R Double Inversion (Net Retention) if planned

Caption: Pathway analysis showing the high risk of acid-catalyzed racemization due to the p-benzyloxy substituent.

Module 2: The "Retention Strategy" (Recommended)

This protocol relies on the steric differentiation between the primary (aliphatic) and secondary (benzylic) alcohols. By selectively converting the primary alcohol into a leaving group, the chiral benzylic alcohol acts as the nucleophile. Since the C-O bond at the chiral center is never broken, stereochemistry is retained .

Prerequisites
  • Starting Material: (R)-1-(4-(benzyloxy)phenyl)-2-((2-hydroxyethyl)(methyl)amino)ethanol. (Derived from (R)-epoxide opening).

  • Critical Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine (or TEA), Potassium tert-butoxide (KOtBu).

Step-by-Step Protocol
  • Selective Activation (The Kinetic Trap):

    • Dissolve the chiral diol (1.0 eq) in anhydrous DCM at -10°C .

    • Add Pyridine (3.0 eq) followed by slow addition of TsCl (1.05 eq).

    • Technical Insight: The low temperature and stoichiometry are vital. You want to tosylate the primary alcohol only. The secondary benzylic alcohol is sterically hindered and less nucleophilic.

    • Monitor via TLC/LCMS. Stop immediately upon consumption of starting material to prevent bis-tosylation.

  • Base-Induced Cyclization:

    • Once the mono-tosylate is formed, cool the mixture to 0°C .

    • Add a solution of KOtBu (1.2 eq) in THF dropwise.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The base deprotonates the secondary benzylic hydroxyl group. The resulting alkoxide attacks the primary tosylate intramolecularly (5-exo-tet).

    • Why this works: The chiral center is the attacker, not the target. No bond cleavage occurs at the chiral carbon.

  • Quench & Workup:

    • Quench with saturated NH₄Cl (mildly acidic/neutral). Avoid strong mineral acids.

    • Extract with EtOAc. Wash with brine.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with p-alkoxy-phenylmorpholines.

Q1: My product is racemic (ee < 10%) after using sulfuric acid for cyclization. Can I rescue it?

A: No. You have likely formed the thermodynamic thermodynamic sink (racemate) via the benzylic cation.

  • The Cause: The 4-benzyloxy group pushes electron density into the ring, stabilizing the cation at C2. H₂SO₄ promotes dehydration at C2, destroying the chiral center.

  • The Fix: You must restart. Switch to the Base-Mediated Retention Strategy (Module 2). Do not use acid cyclization for electron-rich benzylic systems.

Q2: I used the Mitsunobu reaction (DEAD/PPh₃), but I got the (2S) enantiomer instead of (2R).

A: The Mitsunobu reaction proceeds with inversion of configuration .

  • The Cause: DEAD/PPh₃ activates the secondary alcohol (the more hindered/acidic one in this context) to form an oxyphosphonium intermediate. The primary alcohol then attacks this center, inverting it.

  • The Fix: If you prefer Mitsunobu conditions (which are very mild and good for preventing racemization), you must start with the (S)-epoxide precursor to obtain the (2R)-morpholine product.

Q3: My yield is low during the Tosylation step (Protocol 1). I see a side product.

A: You likely formed the aziridinium ion or the bis-tosylate .

  • The Cause: The nitrogen lone pair is nucleophilic. It can displace the primary tosylate to form a strained aziridinium salt, which then hydrolyzes or polymerizes.

  • The Fix: Ensure the nitrogen is protonated or hindered, OR perform the cyclization immediately after tosylation without isolating the intermediate. Alternatively, use a biphasic system (DCM/NaOH) where the tosylate cyclizes instantly upon formation.

Q4: Can I remove the benzyl group (on the phenol) before cyclization?

A: Highly Risky.

  • The Reason: A free phenol is acidic (pKa ~10). Under basic cyclization conditions (Protocol 1), the phenoxide anion will compete with the benzylic alkoxide for the leaving group, potentially leading to 7-membered rings or polymers.

  • Recommendation: Keep the benzyl protection until after the morpholine ring is closed. Remove it via hydrogenolysis (Pd/C, H₂) as the final step.

Module 4: Analytical Controls (Data Validation)

To validate your process, you must distinguish between chemical purity and optical purity.

ParameterMethodAcceptance CriteriaNotes
Enantiomeric Excess (ee) Chiral HPLC (e.g., Chiralcel OD-H or AD-H)> 98% eeRacemization often appears as a "shoulder" on the main peak if resolution is poor.[10] Use Isopropanol/Hexane gradients.
Chemical Purity UPLC-MS (C18)> 95%Look for m/z peaks corresponding to the "Styrene" derivative (elimination product), which is a common byproduct of acid exposure.
Configuration Optical Rotation ([α]D)Compare to Lit.Note that the sign of rotation may flip depending on the solvent (CHCl₃ vs MeOH). Consistency is key.

References

  • Mitsunobu Reaction & Stereochemical Inversion

    • Mitsunobu Reaction: Assembling C–N Bonds in Chiral Traditional Chinese Medicine.[11] (2025).[11][12] National Institutes of Health. Link

    • Mitsunobu Reaction Mechanism and Inversion.[4][9][11] (2024).[4] Chemistry Steps. Link

  • Morpholine Synthesis & Racemization Risks

    • Benzomorpholine Synthesis via Enantioconvergent Amination.[13] (2021). Chinese Chemical Society. Link

    • Racemization Mechanisms in Aqueous Solutions.[2][3][14] (2018).[3][6] ResearchGate. Link

  • Specific Substrate Analogues (Patent Literature)

    • Benzyl Morpholine Derivatives and Synthesis. (US Patent 7,294,623 B2).[15] Google Patents. Link

  • General Synthetic Methodology

    • Green Synthesis of Morpholines via Selective Monoalkylation. (2021). ChemRxiv. Link

Sources

Technical Support Ticket: Solubility Optimization for (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-2R-BMPM-001 Status: Open Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The "Grease & Base" Paradox

You are encountering solubility issues with (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine . This is a classic medicinal chemistry challenge involving a Lipophilic Weak Base .

  • The Problem: The molecule contains a highly lipophilic "tail" (the benzyloxy-phenyl group) and a weakly basic "head" (the N-methylmorpholine).[1][2]

  • The Behavior: In its free base form (neutral pH), the lipophilic tail dominates, causing the compound to act like "grease" and precipitate in aqueous media.

  • The Solution: You must exploit the basic nitrogen atom.[1] By lowering the pH, you protonate the nitrogen, creating a cationic species that "hides" the lipophilic tail within the hydration shell, or you must use encapsulation strategies.

This guide provides three validated workflows to resolve this, depending on your end application.

Module 1: Physicochemical Profile & Root Cause Analysis

Before attempting a protocol, understand the enemy.

PropertyValue (Est.)Implication for Solubility
pKa (Base) ~7.1 – 7.4Critical: At physiological pH (7.4), ~50% or more of the molecule is uncharged (insoluble).[1][2] You must work at pH < 5.5 to ensure solubility.[1]
LogP > 3.5High lipophilicity due to the benzyloxy group.[1] Water solubility of the free base is negligible (< 1 µg/mL).[1][2]
State Oil/Low-melt SolidLikely a viscous oil or gum in free base form; difficult to weigh accurately.[1][2]
Instability OxidationThe benzyloxy ether is stable, but the morpholine nitrogen is susceptible to N-oxidation over time.[1]
Visualizing the Solubility Logic

The following decision tree outlines which protocol to select based on your experimental needs.

SolubilityStrategy Start Start: Define Application Decision1 Is this for In Vitro (Cells/Enzymes) or In Vivo (Animal)? Start->Decision1 InVitro In Vitro Assays Decision1->InVitro InVivo In Vivo / PK Studies Decision1->InVivo Decision2 Is DMSO tolerance > 0.1%? InVitro->Decision2 ProtocolB Protocol B: Salt Formation (in situ) InVivo->ProtocolB IV Bolus ProtocolC Protocol C: Cyclodextrin Complexation InVivo->ProtocolC Oral/IP ProtocolA Protocol A: DMSO Stock + Stepwise Dilution Decision2->ProtocolA Yes Decision2->ProtocolC No (Sensitive Cells)

Figure 1: Strategic Decision Tree for Solubilization. Select the protocol that matches your biological constraints.

Module 2: Troubleshooting Protocols

Protocol A: The "DMSO Spike" (Standard In Vitro)

Best for: Enzyme assays, high-throughput screening.[1][2]

The Mechanism: Dissolve in a water-miscible organic solvent (DMSO) first, then dilute into buffer.[1][2] The Risk: "Crash-out" (precipitation) upon contact with water if the concentration is too high.[1][2]

Step-by-Step:

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM . Vortex until clear.

  • Intermediate Dilution (Critical Step): Do not pipette 10 mM stock directly into the assay well.

    • Prepare a 10x working solution in media/buffer.

    • Technique: Place the buffer in a vortexing tube.[1] While vortexing rapidly, inject the DMSO stock into the center of the vortex.

  • Final Addition: Add the 10x solution to your cells/enzyme mix.

  • Validation: Inspect under a microscope. If you see "needles" or "oil droplets," the compound has crashed out.

Limit: The final DMSO concentration must usually be < 0.5% to avoid cellular toxicity.[1]

Protocol B: In Situ Salt Formation (The "Acid Trick")

Best for: IV administration, high-concentration aqueous stocks.[1][2]

The Mechanism: You are converting the insoluble free base into a soluble Hydrochloride or Mesylate salt in situ.[1]

Step-by-Step:

  • Weigh: 10 mg of compound.

  • Acidify: Add 1.0 equivalent of 0.1 M HCl (or Methanesulfonic acid).

    • Calculation: If MW is ~283 g/mol , 10 mg = 35 µmol. Add 350 µL of 0.1 M HCl.

  • Sonicate: Sonicate for 5-10 minutes. The solution should turn clear as the N-methyl nitrogen protonates.[1][2]

  • Dilute: Add water or Saline (0.9% NaCl) to reach desired volume.

  • Check pH: Ensure final pH is < 6.0. If pH rises > 7.0, the compound will precipitate.

Warning: Do not use Phosphate Buffered Saline (PBS) initially.[1][2] The buffering capacity of PBS will fight your acid, keeping the pH neutral and the compound insoluble.

Protocol C: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: Animal studies (Oral/IP), sensitive cell lines.[2]

The Mechanism: The hydrophobic benzyloxy tail enters the cavity of the cyclodextrin (CD), while the hydrophilic CD exterior keeps the complex soluble.

Reagents:

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or Captisol® (SBE-β-CD) .[1][2]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2]

  • Acidification Step: Dissolve your compound in a minimal volume of 0.1 M HCl (as in Protocol B).

  • Complexation: Add the acidified compound solution dropwise to the 20% CD solution while stirring.

  • Equilibration: Stir for 30 minutes at Room Temperature.

  • Neutralization (Optional): Slowly adjust pH to 6.0-6.5 using 0.1 M NaOH. The CD will prevent precipitation even as pH rises.[1]

  • Filter: Pass through a 0.22 µm PVDF filter to sterilize.[1]

Module 3: The "Crash-Out" Mechanism

Why does your compound precipitate when you add it to PBS?

CrashOut DMSO_Stock DMSO Stock (Solubilized) Dilution Dilution into PBS (pH 7.4) DMSO_Stock->Dilution Equilibrium Protonation Equilibrium BH+ <-> B + H+ Dilution->Equilibrium Precipitate Precipitate (B) (Free Base 'Grease') Equilibrium->Precipitate pH > pKa (Dominant Path) Soluble Soluble (BH+) (Ionized) Equilibrium->Soluble pH < pKa

Figure 2: The Precipitation Cascade.[1][2] At pH 7.4, the equilibrium shifts toward the uncharged Free Base (B), which is insoluble.[2]

Frequently Asked Questions (FAQs)

Q1: The solution turns cloudy immediately after adding water. Is it ruined?

  • Diagnosis: Yes, this is "oiling out."[1] The compound has reverted to its free base form.[1]

  • Fix: Do not heat it (this often makes it worse for lipophilic bases).[1][2] Add 1-2 equivalents of HCl or switch to Protocol C (Cyclodextrins).[1][2]

Q2: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but Ethanol is more volatile and has lower solubilizing power for this specific benzyloxy motif. DMSO is preferred for stocks; Ethanol is acceptable if the final concentration is < 5%.[1]

Q3: My compound degrades in solution. Why?

  • Analysis: Morpholine derivatives can form N-oxides if left in solution, especially in the presence of light or oxidants.[1]

  • Prevention: Store DMSO stocks at -20°C or -80°C. Use fresh buffers degassed with nitrogen/argon if oxidation is severe.[1][2]

Q4: I need to inject this IV into mice. What is the max pH I can use?

  • Guidance: For IV, you want to be as close to pH 7.4 as possible to avoid phlebitis. However, for this molecule, you likely need to buffer at pH 5.0 - 5.5 using a Citrate or Acetate buffer. Infuse slowly to allow blood flow to dilute and buffer the acidity.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Solubility and pKa). Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[2] Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour of drug candidates.[1] Nature Reviews Drug Discovery.[1] (Discusses lipophilic weak bases). Link[1][2]

Sources

Identifying degradation products of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Stability & Impurity Profiling Support Center . It is designed for analytical chemists and formulation scientists characterizing (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine (referred to herein as BMPM ).

Current Status: Operational | Topic: Stability Indicating Methods (SIM) & Structural Elucidation

Welcome to the BMPM technical hub. This guide addresses the specific degradation pathways of the benzyl-ether morpholine pharmacophore. Unlike generic stability guides, this documentation focuses on the unique reactivity of the benzylic ether linkage combined with the tertiary morpholine amine .

🔬 Core Degradation Pathways (Visualized)

Before troubleshooting specific spectral anomalies, review the mechanistic degradation map below. BMPM contains two primary "hotspots" for degradation: the Nitrogen center (oxidative liability) and the Benzyl ether (hydrolytic/acidic liability).

BMPM_Degradation_Map Parent (2R)-2-[4-(Benzyloxy)phenyl] -4-methylmorpholine (MW: 283.37) NOxide Degradant A: N-Oxide (+16 Da) (Oxidative Stress) Parent->NOxide H2O2 / Peroxides Phenol Degradant B: Phenol deriv. (-90 Da) (Acid Hydrolysis) Parent->Phenol H+ / Heat (O-Dealkylation) DesMethyl Degradant C: N-Desmethyl (-14 Da) (Metabolic/Photo) Parent->DesMethyl Radical/Light Benzaldehyde Benzaldehyde (Secondary byproduct) Parent->Benzaldehyde Oxidative Cleavage

Figure 1: Mechanistic degradation map of BMPM showing oxidative N-oxide formation and acidic O-dealkylation pathways.

📊 Quick Reference: Mass Shift Table

Use this table to correlate LC-MS m/z observations with specific degradation mechanisms.

Degradant IDModificationMass Shift (Δ)Observed [M+H]⁺MechanismStress Condition
Parent (BMPM) None0284.17 N/AReference
Degradant A N-Oxidation+16 Da300.17 Electrophilic oxidation of tertiary aminePeroxide, AIBN, Air
Degradant B O-Dealkylation-90 Da194.12 Cleavage of Benzyl group (loss of C₇H₇)Strong Acid (HCl), Heat
Degradant C N-Demethylation-14 Da270.15 Oxidative removal of N-methylPhotolysis, Radical initiators
Degradant D Benzylic Oxidation+14 Da298.15 Oxidation of benzylic C to CarbonylUV Light, Metal catalysis

🛠 Module 1: Oxidative Stress & N-Oxide Identification

Q: I see a peak at [M+H]+ 300 eluting before the parent. Is this the N-oxide or a hydroxylated impurity?

A: It is almost certainly the N-oxide . In reverse-phase chromatography (C18), the N-oxide is significantly more polar than the parent tertiary amine due to the charge separation on the N-O bond.

Troubleshooting Protocol:

  • Retention Time Check: The N-oxide typically elutes 1–3 minutes earlier than the parent BMPM on a standard C18 gradient (e.g., 5-95% ACN). Hydroxylated species (phenyl ring oxidation) usually elute closer to the parent.

  • Chemical Verification (The Titanium Reduction Test):

    • Add 10 µL of Titanium(III) Chloride (TiCl₃) solution to your degraded sample.

    • Incubate for 10 minutes at room temperature.

    • Re-inject into LC-MS.

    • Result: If the peak at m/z 300 disappears and the parent peak (m/z 284) increases, it is definitively the N-oxide. Hydroxyl groups do not reduce under these conditions.

Q: My N-oxide peak is splitting or tailing badly. How do I fix the peak shape?

A: Morpholine N-oxides can undergo thermal deoxygenation or Cope elimination in the source, but peak splitting usually indicates diastereomer separation or pH issues.

  • Chiral Center Logic: BMPM is (2R). The formation of the N-oxide creates a new chiral center at the Nitrogen (R/S). Because the nitrogen inversion is blocked by the oxygen, you may separate the cis- and trans-N-oxide diastereomers if your column efficiency is high enough. This is a real separation, not an artifact.

  • Mobile Phase Fix: Ensure your mobile phase pH is buffered (Ammonium Formate pH 3.5 or Ammonium Bicarbonate pH 7.5). Unbuffered formic acid can lead to pH transients that distort amine peaks.

🧪 Module 2: Acidic Hydrolysis & Benzyl Ether Cleavage

Q: We observed a massive drop in assay (~20%) under acidic stress (0.1N HCl, 60°C), but no new peaks near the parent. Where is the mass balance?

A: You likely stripped the benzyl group, creating a much more polar phenol.

The Mechanism: Benzyl ethers are classic protecting groups because they are stable to base but labile to acid. Under forced degradation (heat + acid), the ether oxygen becomes protonated, making the benzyl group a good leaving group (as a benzyl cation, which is resonance stabilized).

Detection Strategy:

  • Look Early: The product, (2R)-2-(4-hydroxyphenyl)-4-methylmorpholine , is a phenol. It will elute much earlier (higher polarity) than the lipophilic benzyl ether parent.

  • Track the "Ghost" Fragment: Look for the benzyl alcohol or benzyl chloride by-product, though these are often volatile or poorly ionizable in ESI(+).

  • Mass Spec Confirmation: Look for m/z 194.12.

    • Fragment Confirmation: The MS2 spectrum of the parent (284) usually shows a dominant m/z 91 (tropylium ion) from the benzyl group. The degradant (194) will NOT show m/z 91.

📉 Module 3: LC-MS/MS Structural Elucidation Guide

Q: How do I distinguish the degradation products using MS/MS fragmentation patterns?

A: Use the "Signature Loss" technique. The morpholine ring and the benzyl ether have distinct fragmentation pathways.

Step-by-Step Interpretation:

  • Isolate the Precursor: Select m/z 284 (Parent), 300 (Oxidation), and 194 (Hydrolysis).

  • Check for m/z 91 (Tropylium Ion):

    • Present: The Benzyl ether is intact. (Likely Parent, N-Oxide, or N-Desmethyl).

    • Absent: The Benzyl group is lost. (Likely the Phenol degradant).

  • Check for m/z 100 or 114 (Morpholine Ring Fragments):

    • Morpholines often fragment via Retro-Diels-Alder (RDA) or ring opening.

    • Parent (284): Expect fragments at m/z 91 (Benzyl) and m/z 114 (N-methyl morpholine ring fragment).

    • N-Oxide (300): Often shows a characteristic [M-16] loss (loss of oxygen) in the source or collision cell, mimicking the parent spectrum. Look for m/z 284 in the MS2 of the 300 peak.

MS_Logic_Tree Start Unknown Impurity Peak CheckMass Check Precursor Mass Start->CheckMass Plus16 +16 Da (300) CheckMass->Plus16 m/z 300 Minus90 -90 Da (194) CheckMass->Minus90 m/z 194 FragCheck MS2: Loss of 16 Da? Plus16->FragCheck FragCheck2 MS2: Presence of m/z 91? Minus90->FragCheck2 Result1 N-Oxide FragCheck->Result1 Yes Result2 Hydroxylated Analog (Rare) FragCheck->Result2 No Result3 O-Dealkylated Phenol FragCheck2->Result3 No (Expected)

Figure 2: Decision tree for identifying major BMPM degradants using MS/MS fragmentation logic.

⚠️ Critical Experimental Notes

  • Sample Preparation Artifacts: Do not use protic solvents (Methanol/Ethanol) if you are stressing the sample with strong acid, as you may induce trans-etherification (swapping the benzyl group for a methyl/ethyl group). Use Acetonitrile for acid stress tests.

  • Photostability: Benzyl ethers can undergo photo-oxidation to benzoates. If you see a +14 Da shift (m/z 298) during light exposure, check for the oxidation of the benzylic methylene (-CH2-) to a carbonyl (-C=O-).

  • Stereochemistry: The (2R) configuration is generally stable, but under extreme acidic conditions (refluxing HCl), racemization of the morpholine C2 position is possible. This requires a Chiral HPLC method (e.g., Chiralpak IA or IC) to detect, as LC-MS cannot distinguish enantiomers.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation. Available at: [Link]

  • Organic Chemistry Portal. N-Methylmorpholine-N-Oxide (NMO) - Properties and Reactivity. Available at: [Link]

  • Zhao, Z., et al. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist.[5] Journal of Pharmaceutical Sciences, 2004. Available at: [Link]

  • Metware Bio. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

Sources

Technical Support Center: Optimizing Temperature Controls for 4-Methylmorpholine Derivative Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 4-methylmorpholine (NMM) and its derivatives, such as 4-methylmorpholine N-oxide (NMMO). Precise temperature control is paramount for achieving high yields, purity, and safety in these reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on temperature-related causes and solutions.

Q1: My reaction yield is low or non-existent. How can temperature be the culprit?

A1: Low yield is a common problem where temperature is often a primary factor. The issue can stem from either insufficient heat, leading to a slow or stalled reaction, or excessive heat, causing degradation.[1][2]

Causality Analysis:

  • Insufficient Activation Energy: Many reactions, such as amide couplings or certain oxidations, require a specific activation energy to proceed at a practical rate. If the reaction temperature is too low, the kinetic energy of the molecules is insufficient, leading to poor conversion.[2] For example, some amide bond formations may require heating to 40-45°C to proceed efficiently.[3][4]

  • Starting Material or Product Decomposition: Conversely, both NMM and its derivatives, as well as your substrates and products, can decompose at elevated temperatures. NMM shows slight degradation above 100°C, while its N-oxide (NMMO) can decompose into N-methylmorpholine and morpholine.[5][6] Running a reaction too hot can destroy your desired product as it forms.

  • Side Reaction Pathways: Elevated temperatures can enable alternative, undesired reaction pathways that compete with your primary reaction, consuming starting materials and generating impurities.

Troubleshooting Workflow:

To diagnose the issue, a systematic approach is necessary. The following workflow helps determine if your temperature profile is suboptimal.

G start Low Yield Observed check_TLC Monitor reaction by TLC/LCMS at current temperature. Is starting material consumed? start->check_TLC no_consumption No or Slow Consumption check_TLC->no_consumption No consumption Yes, SM is Consumed check_TLC->consumption Yes increase_T Incrementally increase temperature (e.g., by 10°C) and monitor. no_consumption->increase_T check_T_increase Does reaction proceed? increase_T->check_T_increase check_T_increase->no_consumption No (Consider other factors: catalyst, solvent, reagents) check_T_increase->consumption Yes check_product Is desired product the major spot/peak? consumption->check_product product_major Yes check_product->product_major Yes product_minor No, byproducts dominate check_product->product_minor No workup_issue Issue may be in workup/purification. Review protocol for product loss. product_major->workup_issue decrease_T Reaction is too hot. Decrease temperature to minimize side reactions/decomposition. product_minor->decrease_T

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is generating significant byproducts. How can I improve selectivity by adjusting temperature?

A2: The formation of byproducts is often a kinetic phenomenon heavily influenced by temperature. Higher temperatures can accelerate not only the desired reaction but also undesired side reactions, which may have a higher activation energy.

Causality Analysis:

  • Thermodynamic vs. Kinetic Control: At lower temperatures, reactions often favor the kinetic product (the product formed fastest). At higher temperatures, systems can overcome larger energy barriers, potentially favoring the more stable thermodynamic product or other decomposition pathways. If your desired product is the kinetic one, lower temperatures are crucial.

  • Decomposition of NMMO: In oxidation reactions, N-Methylmorpholine N-oxide (NMMO) is a stable co-oxidant under normal conditions.[7] However, at excessive temperatures, it can degrade.[6] Its decomposition products, such as NMM, can act as bases and potentially catalyze unwanted side reactions.

  • Substrate/Product Instability: Your starting materials or the desired product may not be stable at the reaction temperature, leading to decomposition products that appear as impurities.[1]

Optimization Protocol:

  • Establish a Baseline: Run the reaction at your current temperature and analyze the product mixture by LCMS or GCMS to identify the byproducts.

  • Systematic Temperature Reduction: Lower the reaction temperature in 5-10°C increments. Allow sufficient reaction time, as the rate will decrease.[8]

  • Analyze Product Ratios: For each temperature, analyze the ratio of the desired product to the major byproducts.

  • Identify Optimal Window: Plot the product-to-byproduct ratio against temperature to identify the window that provides the best selectivity with an acceptable reaction rate.

Temperature (°C)Reaction Time (h)Desired Product (%)Main Byproduct (%)
6047520
508888
401695<2
25 (Room Temp)4896<1

Caption: Example data from a temperature optimization study to improve selectivity.

Q3: My reaction is exothermic and difficult to control. What are the best practices for temperature management?

A3: Exothermic reactions, such as the oxidation of N-methylmorpholine with hydrogen peroxide to form NMMO, release significant heat and require strict temperature control to prevent a runaway reaction.[9]

Causality Analysis:

  • Heat Generation vs. Heat Removal: A runaway occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. This leads to a rapid increase in temperature, which further accelerates the reaction rate, creating a dangerous feedback loop.

  • Reagent Addition Rate: The rate of addition of a limiting reagent is often directly proportional to the rate of heat generation. Adding a reagent too quickly is a common cause of thermal runaway.[8]

Mitigation Strategies:

  • Controlled Reagent Addition: Use a syringe pump or a dropping funnel for slow, controlled addition of the most reactive component.

  • Efficient Cooling: Ensure your reaction vessel is properly immersed in a cooling bath (ice-water, dry ice-acetone). For larger scales, a reactor with a cooling jacket is essential.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, as the solvent acts as a heat sink.

  • Real-time Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. Do not rely solely on the bath temperature.

G cluster_prep Preparation cluster_execution Execution prep_steps 1. Use adequate cooling bath/jacket. 2. Dilute reaction mixture. 3. Calibrate internal thermometer. start_addition Start slow, dropwise addition of limiting reagent. prep_steps->start_addition monitor_T Monitor Internal Temperature (T_internal) start_addition->monitor_T check_T Is T_internal stable and within safe limits? monitor_T->check_T continue_addition Continue addition at same rate. check_T->continue_addition Yes stop_addition STOP addition immediately. Increase cooling. check_T->stop_addition No (T increases rapidly) continue_addition->monitor_T stop_addition->monitor_T

Caption: Workflow for managing exothermic reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for reactions using NMM as a base versus NMMO as an oxidant?

A1: The optimal temperature range is highly dependent on the specific reaction, but general guidelines exist.

  • NMM as a Base (e.g., Amide Coupling, Eliminations): NMM is often used as a mild, non-nucleophilic base. These reactions are frequently run at temperatures ranging from 0°C to 50°C . For instance, in peptide couplings, reactions may be started at 0°C to control the initial activation step and then allowed to warm to room temperature (20-25°C).[4] Some sluggish couplings might require gentle heating to 40-50°C to achieve a reasonable rate.[3]

  • NMMO as a Co-oxidant (e.g., Dihydroxylations): When NMMO is used to regenerate a catalytic oxidant like osmium tetroxide or TPAP, reactions are typically performed at or near room temperature (20-30°C) .[7] The anhydrous form of NMMO has a high melting point (180-184°C), while the monohydrate melts around 70°C, making them stable solids at typical reaction temperatures.[10][11]

Reagent RoleCommon Reaction TypeTypical Temperature RangeKey Considerations
NMM (Base)Amide/Peptide Coupling0°C to 50°CBalance reaction rate with potential side reactions (e.g., racemization).
NMM (Catalyst)Polyurethane Foams20°C to 70°CControl exotherm and curing profile.[5]
NMMO (Co-oxidant)Sharpless Dihydroxylation0°C to 30°CMaintain catalytic cycle efficiency; avoid catalyst deactivation.[10]
NMMO (Solvent)Cellulose Dissolution>80°CRequired to break hydrogen bonds and dissolve cellulose.[11]
Q2: How does temperature affect the stability and handling of NMM and NMMO?

A2: Both compounds have good thermal stability but require proper storage and handling.

  • 4-Methylmorpholine (NMM): NMM is a liquid with a low melting point of -66°C and a boiling point of 115-116°C.[12] It is considered stable at room temperature in closed containers.[13] However, it is flammable, with a flash point of 20°C, and should be stored away from heat and ignition sources.[5] Recommended storage is typically between 0°C and 30°C.[5]

  • 4-Methylmorpholine N-oxide (NMMO): NMMO is a solid and is generally stable under normal conditions.[7] The anhydrous form melts at 180-184°C, indicating high thermal stability.[14] The monohydrate melts at a lower temperature of 70°C.[15] Recommended storage for NMMO is often refrigerated (2-8°C) to ensure long-term stability and prevent any slow degradation, especially of the monohydrate.[14] It is an oxidant and should be stored away from combustible materials.[16]

References

  • Ataman Kimya. N-METHYLMORPHOLINE-N-OXIDE. Available at: [Link]

  • PubChem. N-methylmorpholine oxide. Available at: [Link]

  • Organic Chemistry Portal. NMO - N-Methylmorpholine-N-Oxide. Available at: [Link]

  • Wikipedia. N-Methylmorpholine N-oxide. Available at: [Link]

  • PubChem. 4-Methylmorpholine 4-oxide. Available at: [Link]

  • TUODA INDUSTRY LIMITED. (2025). 4-methylmorpholine | Global Chemical Supplier. Available at: [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - N-Methylmorpholine. Available at: [Link]

  • ResearchGate. Optimization of the temperature for the coupling reaction. Available at: [Link]

  • ChemBK. 4-methylmorpholine hydrochloride. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • SpringerLink. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Available at: [Link]

  • Wikipedia. N-Methylmorpholine. Available at: [Link]

  • Asian Journal of Chemistry. Kinetics of Metal Complexes of Methylmorpholine. Available at: [Link]

  • Organic Letters. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Available at: [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]

  • PMC. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Available at: [Link]

  • Green Chemistry. (2024). Green Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • Chemical Entities of Biological Interest (ChEBI). N-METHYLMORPHOLINE N-OXIDE. Available at: [Link]

  • Springer. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Available at: [Link]

  • Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.
  • Organic Letters. Amide and Peptide Bond Formation in Water at Room Temperature. Available at: [Link]

  • ResearchGate. (2025). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). Available at: [Link]

  • PubMed. (2012). A mechanistic and kinetic study on the decomposition of morpholine. Available at: [Link]

  • YouTube. (2024). Explaining Lower Yields. Available at: [Link]

  • SlidePlayer. The effect of temperature on the rate of an enzyme catalyzed reaction. Available at: [Link]

  • DergiPark. (2024). Temperature-Dependent Parameters in Enzyme Kinetics: Impacts on Enzyme Denaturation. Available at: [Link]

  • Save My Exams. (2025). The Effect of Temperature on Enzyme Reactions (Edexcel International A Level (IAL) Biology): Revision Note. Available at: [Link]

  • Quora. (2021). Explain, Is there any effect of change in temperature and/or pH on an enzyme catalyzed reaction? What is the fate of an enzyme after catalyzing a chemical reaction?. Available at: [Link]

Sources

Validation & Comparative

HPLC Method Development for (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Determining Purity of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of high-performance liquid chromatography (HPLC) strategies for analyzing (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine . As a lipophilic, basic morpholine derivative with a chiral center, this molecule presents three distinct analytical challenges:

  • Silanol Interactions: The basic tertiary amine (N-methylmorpholine moiety) is prone to severe peak tailing on traditional acidic C18 stationary phases.

  • Hydrophobicity: The benzyloxy group significantly increases retention, requiring optimized organic gradients.

  • Stereospecificity: The (2R) configuration requires orthogonal chiral separation to quantify enantiomeric excess (ee), which standard Reversed-Phase (RP) HPLC cannot determine.

This guide compares the Traditional Acidic Method against the Optimized High-pH Method for chemical purity, and outlines the Chiral Method required for enantiomeric purity.

Part 1: Analytical Strategy & Decision Tree

The following decision tree illustrates the logic for selecting the appropriate method based on the specific "Purity" attribute being measured (Chemical vs. Enantiomeric).

MethodSelection Start Start: Define Purity Goal Decision Target Attribute? Start->Decision ChemPurity Chemical Purity (Related Substances) Decision->ChemPurity Assay & Impurities ChiralPurity Enantiomeric Purity ((2R) vs (2S)) Decision->ChiralPurity Isomer Ratio AcidicMethod Method A: Acidic C18 (Traditional) ChemPurity->AcidicMethod Low pH Stable Column BasicMethod Method B: High pH C18 (Recommended) ChemPurity->BasicMethod Hybrid Silica Column ChiralMethod Method C: Amylose-Based (Normal Phase/Polar Organic) ChiralPurity->ChiralMethod ResultA Risk: Peak Tailing Good for neutral impurities AcidicMethod->ResultA ResultB Benefit: Sharp Peaks Superior for basic amines BasicMethod->ResultB

Figure 1: Method Selection Workflow. Blue paths indicate chemical purity workflows; Green indicates chiral workflows.

Part 2: Comparative Analysis of Methods
Method A vs. Method B: Chemical Purity (RP-HPLC)

The primary challenge with morpholine derivatives is the protonation of the nitrogen atom at acidic pH (


). In Method A, the ionized amine (

) interacts with residual silanols on the silica surface, causing tailing. Method B utilizes a high pH buffer to keep the amine neutral (

), eliminating these secondary interactions.
FeatureMethod A: Traditional Acidic Method B: Optimized High pH (Recommended)
Stationary Phase C18 (e.g., Zorbax Eclipse Plus)Hybrid C18 (e.g., Waters XBridge, Phenomenex Gemini)
Mobile Phase pH pH 2.0 - 3.0 (Formic Acid/TFA)pH 9.5 - 10.5 (Ammonium Bicarbonate/NH₄OH)
Analyte State Protonated (

)
Neutral (

)
Peak Shape (

)
Often Tailing (

)
Symmetrical (

)
Loadability Low (Overloads easily)High (Good for prep scale)
MS Compatibility Excellent (Formic Acid)Excellent (Ammonium Bicarbonate)

Verdict: Method B is superior for (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine due to improved peak symmetry and resolution of basic impurities.

Part 3: Detailed Experimental Protocols
Protocol 1: Chemical Purity (High pH RP-HPLC)

Use this method for Assay and Related Substances.

  • Column: Waters XBridge C18 BEH, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle).

  • Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Targeting the Benzyloxy/Phenyl chromophores).[2]

  • Injection Volume: 5-10 µL.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.

  • Mobile Phase B: Acetonitrile (MeCN).[3]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 10 90 Linear Gradient
20.0 10 90 Wash
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

System Suitability Criteria:

  • Tailing Factor (

    
    ):  NMT 1.2.
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD (n=6): NMT 2.0% for area.

Protocol 2: Enantiomeric Purity (Chiral HPLC)

Use this method to confirm the (2R) configuration and quantify the (2S) enantiomer.

Unlike the achiral RP-HPLC methods above, this method uses a polysaccharide-based selector to discriminate between the spatial arrangements of the (2R) and (2S) isomers.

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mode: Normal Phase / Polar Organic.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic morpholine nitrogen on the chiral support.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Part 4: Scientific Rationale & Troubleshooting
The "Benzyloxy" Factor

The addition of the 4-(benzyloxy)phenyl group makes this molecule significantly more hydrophobic (Lipophilic) than simple morpholine.

  • Implication: In RP-HPLC, this molecule will elute late. If you see broad peaks or no elution, increase the organic modifier (MeCN) slope or hold at 95% B longer.

  • Detection: Unlike simple morpholine which requires derivatization (e.g., with 1-naphthylisothiocyanate) for UV detection, the benzyloxy group provides a strong chromophore. Direct UV detection is viable and preferred.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing (RP-HPLC) Silanol interaction with amineSwitch to High pH method (Method B) or add 0.1% TEA to acidic mobile phase.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase or weaker solvent (e.g., 50:50 Water:MeCN).
Retention Time Drift pH instabilityEnsure Ammonium Bicarbonate buffer is freshly prepared; pH is temperature sensitive.
No Chiral Separation Wrong selectorSwitch from Amylose (AD-H) to Cellulose (OD-H) column.
References
  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. [Link]

  • Phenomenex. (2024). High pH Stability of Gemini C18 Columns for Basic Pharmaceuticals. Phenomenex Technical Guides. [Link]

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Chiral Technologies. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design principles).

Sources

A Comparative Analysis of the Biological Activity of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine and Phenmetrazine

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction to the Compounds

Phenmetrazine , chemically known as 3-methyl-2-phenylmorpholine, is a stimulant drug that was previously marketed as an appetite suppressant under the trade name Preludin.[1] It belongs to the substituted amphetamine class and is recognized for its effects as a norepinephrine and dopamine releasing agent.[1]

(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine is a substituted phenylmorpholine characterized by a benzyloxy group at the para-position of the phenyl ring and a methyl group on the morpholine nitrogen. While its synthesis has been documented, specific studies detailing its biological activity, particularly its interaction with monoamine transporters, are not present in the public domain.

Comparative Analysis of Biological Activity

This section will delve into the known biological activities of Phenmetrazine and the predicted activities of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine, focusing on their primary molecular targets: the dopamine and norepinephrine transporters.

Mechanism of Action

Phenmetrazine functions as a potent norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism involves interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This increase in extracellular dopamine and norepinephrine levels is responsible for its stimulant and anorectic effects.[1]

Predicted Mechanism of Action for (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine:

Based on the shared 2-phenylmorpholine scaffold, it is highly probable that (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine also acts as a monoamine transporter ligand. The key determinants of its activity—whether it functions as a reuptake inhibitor or a releasing agent, and its relative potency at DAT and NET—will be dictated by the nature of its substituents. The presence of the N-methyl group is consistent with many active phenylmorpholine-based stimulants. The large benzyloxy group at the para-position of the phenyl ring is a significant structural modification compared to Phenmetrazine. Generally, substitutions on the phenyl ring of phenmetrazine analogs can significantly influence their potency and selectivity for monoamine transporters.[2]

Potency at Dopamine and Norepinephrine Transporters

Phenmetrazine has been extensively studied, and its potency as a monoamine releaser has been quantified. In vitro studies using rat brain synaptosomes have determined the half-maximal effective concentrations (EC50) for norepinephrine and dopamine release to be in the nanomolar range, indicating high potency.[3]

CompoundNorepinephrine Release (EC50, nM)Dopamine Release (EC50, nM)
Phenmetrazine 50[3]131[3]

Predicted Potency of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine:

Without experimental data, the precise potency of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine at DAT and NET can only be hypothesized based on structure-activity relationships (SAR) of related compounds. The introduction of a bulky, lipophilic benzyloxy group at the para-position could have several effects:

  • Steric Hindrance: The size of the benzyloxy group might sterically hinder the optimal binding of the molecule to the transporter proteins, potentially reducing its potency compared to the smaller, unsubstituted phenyl ring of Phenmetrazine.

  • Electronic Effects: The electronic properties of the benzyloxy group could influence the interaction with the binding sites on the transporters.

  • Lipophilicity: The increased lipophilicity due to the benzyloxy group could affect the compound's ability to cross cell membranes and access the transporter binding sites.

It is plausible that the benzyloxy substitution could shift the compound's profile towards that of a reuptake inhibitor rather than a releasing agent, or alter its selectivity between DAT and NET. However, empirical testing is required to confirm these predictions.

Experimental Methodologies for Biological Activity Assessment

To definitively characterize the biological activity of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine and enable a direct comparison with Phenmetrazine, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

1. Monoamine Transporter Binding Assays:

  • Objective: To determine the affinity of the compound for DAT, NET, and the serotonin transporter (SERT).

  • Methodology: Radioligand binding assays are performed using cell lines (e.g., HEK293) stably expressing the human recombinant transporters. The ability of the test compound to displace a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is measured. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

Workflow for Neurotransmitter Release Assay.
In Vivo Studies

1. Locomotor Activity Studies:

  • Objective: To assess the stimulant effects of the compound in an animal model.

  • Methodology: Rodents (mice or rats) are administered the test compound, and their locomotor activity is monitored in an open-field arena. An increase in horizontal and vertical movements is indicative of a stimulant effect.

2. Microdialysis:

  • Objective: To measure changes in extracellular neurotransmitter levels in specific brain regions.

  • Methodology: A microdialysis probe is implanted into a brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine) in a freely moving animal. After administration of the test compound, dialysate samples are collected and analyzed by HPLC to determine the concentrations of dopamine and norepinephrine.

Conclusion

Phenmetrazine is a well-established norepinephrine-dopamine releasing agent with potent stimulant properties. In contrast, the biological activity of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine remains uncharacterized in the scientific literature. Based on its chemical structure as a substituted phenylmorpholine, it is predicted to interact with monoamine transporters. However, the presence of a bulky benzyloxy group at the para-position of the phenyl ring makes it difficult to predict its precise mechanism of action (releaser vs. inhibitor), potency, and selectivity without empirical data.

The experimental methodologies outlined in this guide provide a clear path for the pharmacological evaluation of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine. Such studies are crucial to elucidate its biological activity and enable a definitive comparison with Phenmetrazine. This information would be of significant value to researchers in the fields of medicinal chemistry and neuropharmacology, contributing to a deeper understanding of the structure-activity relationships within the phenylmorpholine class of compounds.

References

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(9), 1404-1416. [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European journal of pharmacology, 447(1), 51-57. [Link]

  • Wikipedia contributors. (2024, January 28). Phenmetrazine. In Wikipedia, The Free Encyclopedia. Retrieved February 16, 2026, from [Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Phendimetrazine and its metabolites. European journal of pharmacology, 452(1), 125-126. [Link]

Sources

Infrared (IR) spectroscopy peaks for (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

This guide provides a technical characterization of (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine , a chiral morpholine derivative structurally related to CNS-active agents (e.g., phenmetrazine analogs). As direct experimental reference spectra for this specific enantiomer are often proprietary, this guide utilizes a Fragment-Based Vibrational Analysis (FBVA) approach. We compare the primary characterization method, ATR-FTIR , against its two closest alternatives: Raman Spectroscopy and Computational DFT , to assist researchers in selecting the optimal validation workflow.

The Core Molecule

The target molecule consists of three distinct vibrational domains:

  • The Morpholine Core: A saturated heterocycle containing a tertiary amine (N-Me) and an ether linkage.

  • The Linker: A para-substituted phenyl ring.

  • The Tail: A benzyloxy group (benzyl ether).

Part 1: Structural Deconvolution & Predicted IR Profile

To accurately assign peaks, we must deconstruct the molecule into its constituent functional groups. The following diagram visualizes the vibrational domains that generate the IR signature.

G cluster_0 Domain A: Morpholine Ring cluster_1 Domain B: Central Linker cluster_2 Domain C: Benzyloxy Tail N_Me N-Methyl (Tertiary Amine) ~2780-2800 cm⁻¹ Ether_Ring Cyclic Ether (C-O-C) ~1100-1140 cm⁻¹ Para_Ph p-Substituted Phenyl ~800-850 cm⁻¹ (OOP) Ether_Ring->Para_Ph C2 Attachment Benzyl_Ether Aryl-Alkyl Ether ~1240 cm⁻¹ (Asym) Para_Ph->Benzyl_Ether Para Position Mono_Ph Monosubstituted Phenyl ~700 & 750 cm⁻¹ Benzyl_Ether->Mono_Ph Benzyl Group

Figure 1: Vibrational Domain Map. The molecule is segmented into three zones to predict specific frequency shifts.

Detailed Peak Assignment Table

The following table synthesizes data from structural analogues (N-methylmorpholine, Anisole, and Benzyl ethers) to provide the expected peak positions.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Aromatic C-H Stretching (

)
3030 – 3080 WeakMultiple weak bands indicating the presence of phenyl rings.
Aliphatic C-H Stretching (

)
2800 – 2980 MediumMorpholine ring and N-Methyl group.
N-Methyl (N-CH₃) C-H Stretching~2780 – 2800 Weak/Shldr"Bohlmann bands" specific to tertiary amines; often appears as a shoulder on the lower frequency side of aliphatic C-H.
Aryl-Alkyl Ether C-O-C Asym. Stretch1230 – 1250 Strong Primary ID Peak. Characteristic of the Benzyloxy group (Ar-O-CH₂).
Cyclic Ether C-O-C Asym. Stretch1100 – 1140 StrongCharacteristic of the morpholine ring ether.
Aryl-Alkyl Ether C-O-C Sym. Stretch1020 – 1050 MediumAccompanies the 1240 band; confirms the ether linkage.
Aromatic Ring C=C Stretching1500, 1580, 1600 Med-StrongSkeletal vibrations of the benzene rings.
Mono-sub. Phenyl C-H Out-of-Plane (OOP)690 – 710 & 730 – 770 StrongTwo distinct peaks confirming the terminal benzyl group.
Para-sub. Phenyl C-H Out-of-Plane (OOP)800 – 850 StrongSingle strong band indicating the central 1,4-substitution.

Critical Stereochemistry Note: FTIR is blind to chirality in an isotropic medium. The (2R) enantiomer will produce an identical spectrum to the (2S) enantiomer and the racemate. To distinguish enantiomers, you must use Vibrational Circular Dichroism (VCD) or chiral HPLC.

Part 2: Comparative Analysis (The Alternatives)

Why choose ATR-FTIR over Raman or Computational methods? This section objectively compares the utility of each for this specific molecule.

Method A: ATR-FTIR (The Standard)
  • Mechanism: Measures absorption of light due to dipole moment changes.[1]

  • Best For: Polar functional groups (Ethers, Amines).

  • Verdict: Superior for Identity. The molecule is rich in polar ether linkages (C-O-C) which absorb strongly in IR. The "Fingerprint Region" (1500–500 cm⁻¹) provides a definitive identification against structural isomers.

Method B: Raman Spectroscopy (The Alternative)
  • Mechanism: Measures inelastic scattering due to polarizability changes.[2]

  • Best For: Non-polar backbones, C=C aromatic rings, S-S bonds.

  • Verdict: Superior for Polymorphs. If you are developing a solid dosage form, Raman is better at distinguishing crystal packing differences (polymorphs) of the solid salt. It will show very strong peaks for the two aromatic rings (at ~1600 cm⁻¹ and ~1000 cm⁻¹ ring breathing) but weak signals for the critical ether linkages.

Method C: Computational DFT (The Predictor)
  • Mechanism: Quantum mechanical calculation (e.g., B3LYP/6-31G*) of vibrational modes.

  • Best For: Assigning unknown peaks in new chemical entities (NCEs).

  • Verdict: Validation Support. Use this only if experimental reference standards are unavailable. Note that DFT calculates gas-phase frequencies; a scaling factor (typically 0.96–0.98) is required to match experimental solid-state data.

Decision Matrix
FeatureATR-FTIR Raman DFT Calculation
Ether Detection ⭐⭐⭐⭐⭐ (Strong)⭐⭐ (Weak)N/A
Aromatic Rings ⭐⭐⭐ (Good)⭐⭐⭐⭐⭐ (Excellent)N/A
Sample Prep Minimal (Solid/Oil)None (Through glass)High (Computational cost)
Water Interference High (H₂O absorbs IR)Low (Water is weak)N/A
Chiral ID NoNoNo

Part 3: Experimental Protocol (ATR-FTIR)

This protocol ensures high reproducibility and minimizes contamination artifacts.

Workflow Visualization

Workflow start Start: Sample Isolation prep Sample Prep (Dry Vacuum < 10 mbar) start->prep bg Background Scan (Air/Clean Crystal) prep->bg Ensure Crystal Clean acq Acquisition (4000-600 cm⁻¹, 32 scans) bg->acq Apply Sample process Processing (Baseline Corr. + ATR Corr.) acq->process end Final Spectrum process->end

Figure 2: Standardized ATR-FTIR Acquisition Workflow.

Step-by-Step Methodology
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for durability if the sample is a hard crystalline solid.

  • Background Collection:

    • Clean the crystal with isopropanol.

    • Ensure the signal energy is within the green zone (instrument specific).

    • Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 32 scans).

  • Sample Application:

    • If Oil (Free Base): Place 10 µL of the oil directly on the crystal center.

    • If Solid (HCl Salt): Place ~5 mg of powder on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 lbs pressure) to ensure intimate contact.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[3]

    • Scans: 32 or 64 (higher scans improve Signal-to-Noise ratio).

  • Post-Processing:

    • ATR Correction: Essential. ATR intensity varies with frequency (penetration depth is wavelength-dependent). Apply "ATR Correction" in your software to match transmission library spectra.

    • Baseline Correction: Use a rubber-band or multipoint correction if the baseline drifts.

Part 4: Troubleshooting & Validation

Common Pitfall: The "Water" Mask Since morpholine derivatives are hygroscopic (especially as salts), absorbed water can mask critical regions.

  • Symptom: Broad, strong peak at 3300–3500 cm⁻¹.

  • Fix: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours.

  • Differentiation: If the peak at 3300 cm⁻¹ is sharp rather than broad, it may indicate the loss of the N-Methyl group (reversion to a secondary amine, N-H stretch). The target molecule (Tertiary Amine) should have NO sharp peak above 3100 cm⁻¹.

Common Pitfall: CO₂ Interference

  • Symptom: Doublet peaks at ~2350 cm⁻¹.

  • Fix: These are atmospheric CO₂. They do not interfere with the fingerprint region but indicate poor background subtraction. Re-run the background.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for functional group assignment).

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 4-Methylmorpholine. NIST Chemistry WebBook, SRD 69. [Link] (Proxy data for morpholine ring vibrations).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Source for Benzyl Ether and Para-substituted phenyl assignments).

  • Chalmers, J. M., & Griffiths, P. R. (2002). Handbook of Vibrational Spectroscopy. Wiley.

Sources

Technical Assessment: Reference Standards for (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine is a critical chiral intermediate, often utilized in the synthesis of CNS-active morpholine derivatives (e.g., analogs of phendimetrazine). Its structural integrity—specifically the (2R)-stereocenter and the benzyloxy protecting group —directly impacts the efficacy and safety of downstream Active Pharmaceutical Ingredients (APIs).

This guide objectively compares the performance of Reference Standard Grades and Qualification Methodologies . Unlike generic reagents, a reference standard for this molecule must quantify two distinct risks:

  • Enantiomeric Impurity: Contamination with the (2S)-isomer, which may be pharmacologically inactive or toxic.

  • Potency Uncertainty: The discrepancy between chromatographic purity (area %) and true mass fraction (w/w %).

Comparative Analysis: Standard Grades & Methodologies

In the absence of a Pharmacopoeial (USP/EP) monograph for this specific intermediate, researchers must choose between Commercial Research Grade materials or In-House Qualified Standards .

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureAlternative A: Commercial Research Grade Alternative B: In-House Qualified (Mass Balance) Alternative C: In-House Qualified (qNMR)
Primary Use Early-stage synthesis screeningGLP Tox studies, Phase I/II QCGold Standard for Potency Assignment
Purity Definition HPLC Area % (often ignores salts/solvents)

Direct Proton Counting (w/w %)
Traceability Vendor COA (Low Trust)Traceable to weighing/instrument calibrationSI-Traceable via NIST/BIPM Internal Standard
Uncertainty (

)
Unknown / Not providedHigh (Propagation of errors from KF, ROI, GC, HPLC)Low (< 1.0%)
Chiral Specificity Often "Optical Rotation" only (low specificity)Chiral HPLC/SFC (High specificity)Chiral HPLC + qNMR (Highest specificity)
Cost/Time Low / ImmediateHigh / 2-3 WeeksMedium / 3-5 Days
Deep Dive: Mass Balance vs. qNMR Performance

For (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine, the qNMR (Quantitative Nuclear Magnetic Resonance) method outperforms the traditional Mass Balance approach.

  • The Mass Balance Flaw: This molecule is a morpholine base. It is hygroscopic and avidly absorbs atmospheric CO₂ to form carbamates or carbonates. HPLC-UV often misses these inorganic/volatile impurities, leading to an overestimation of potency (e.g., HPLC shows 99.5%, but true content is 94% due to water/carbonate).

  • The qNMR Advantage: qNMR measures the specific molar response of the analyte protons relative to an internal standard (e.g., Maleic Acid). It "sees" through the water and salts, providing a true weight-based potency.

Technical Deep Dive: Critical Quality Attributes (CQAs)

Chiral Integrity (The (2R) Center)

The (2R) configuration is thermodynamically stable but can racemize under harsh acidic deprotection conditions.

  • Mechanism: The benzyloxy group acts as a UV chromophore, significantly enhancing detectability compared to naked morpholines.

  • Separation Physics: Due to the basic nitrogen, standard silica columns tail severely. Amylose-based Chiral Stationary Phases (CSPs) (e.g., Chiralpak AD-H or IG) are required, utilizing Hydrogen Bonding and

    
     interactions with the benzyloxy ring for discrimination.
    
Visualization of Qualification Workflow

The following diagram illustrates the decision logic for qualifying this standard, prioritizing qNMR for potency.

QualificationWorkflow Start Crude (2R)-Intermediate Purification Recrystallization (EtOH/Et2O) + Salt Formation (Optional) Start->Purification Identity Identity Confirmation (1H-NMR, MS, IR) Purification->Identity Decision Is material >98% pure by HPLC Area? Identity->Decision Fail Reprocess / Discard Decision->Fail No QuantPath Potency Assignment Decision->QuantPath Yes MethodA Method A: Mass Balance (100 - Impurities) QuantPath->MethodA Legacy MethodB Method B: qNMR (Traceable IS) QuantPath->MethodB Recommended ChiralCheck Chiral Purity (CSP-HPLC) Limit: (2S)-isomer < 0.5% MethodB->ChiralCheck COA Generate COA (Potency + Chiral Purity) ChiralCheck->COA

Figure 1: Self-validating workflow for qualifying the reference standard. Note the parallel requirement for Chiral Purity and qNMR Potency.

Experimental Protocols

Protocol 1: Chiral Purity by HPLC (Normal Phase)

Objective: Quantify the (2S)-enantiomer and other related impurities.

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),

    
    .
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to suppress silanol activity and ensure sharp peaks for the basic morpholine nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Morpholine ring absorption) and 254 nm (Benzyloxy chromophore).

  • Temperature:

    
    .
    
  • System Suitability: Resolution (

    
    ) between (2R) and (2S) enantiomers must be 
    
    
    
    .
Protocol 2: Potency Assignment via 1H-qNMR

Objective: Determine absolute mass fraction (w/w %) traceable to SI units.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or NIST SRM). It provides a singlet at

    
     ppm, distinct from the aromatic benzyloxy signals (
    
    
    
    ppm) and morpholine protons.
  • Solvent: DMSO-

    
     (Ensures solubility of both free base and potential salts).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds.
    • Why? Accurate integration requires full relaxation (

      
      ). Aromatic protons in this molecule often have 
      
      
      
      seconds.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5][6][7][8]

Visualizing the Chiral Interaction

Understanding why the separation works aids in troubleshooting.

ChiralInteraction Analyte (2R)-Analyte (Selectand) H_Bond H-Bonding (Morpholine N ... NH-Carbamate) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Benzyloxy ... Phenyl CSP) Analyte->Pi_Pi CSP Amylose CSP (Selector) CSP->H_Bond CSP->Pi_Pi Steric Steric Fit (Chiral Groove) H_Bond->Steric Pi_Pi->Steric Result Retention (Separation) Steric->Result

Figure 2: Mechanistic view of the chiral separation. The Benzyloxy group provides critical Pi-Pi anchoring, while the morpholine nitrogen engages in H-bonding.

References

  • USP General Chapter <11> . Reference Standards. United States Pharmacopeia.[5][9] (Establishes the hierarchy of primary vs. secondary standards). Link

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[10] (The gold standard for CRM production). Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Validation of qNMR vs. Mass Balance). Link

  • US Patent 7,294,623 . Benzyl morpholine derivatives. (Provides synthesis context for (2R)-morpholine intermediates). Link

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[10] (Defines reporting thresholds for impurities). Link

Sources

The Protective Shield: A Comparative Stability Analysis of Benzyl-Protected vs. Deprotected Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the intricate landscape of medicinal chemistry, the morpholine scaffold stands out as a privileged structure, enhancing the pharmacological and pharmacokinetic profiles of numerous approved drugs. Its incorporation can improve aqueous solubility, metabolic stability, and target binding. However, the journey from a promising lead compound to a stable drug product is fraught with challenges, a primary one being the inherent chemical stability of the molecule. A key consideration in the synthesis and development of morpholine-containing candidates is the strategic use of protecting groups, with the benzyl (Bn) group being a common choice for the morpholine nitrogen.

This guide presents a comparative stability study of N-benzyl protected morpholine derivatives versus their deprotected (free secondary amine) counterparts. We will delve into the rationale behind benzyl protection, explore the degradation pathways under forced stress conditions, and provide detailed experimental protocols for conducting similar stability assessments. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and formulation of robust morpholine-based therapeutics.

The Rationale for Benzyl Protection: More Than Just a Synthetic Handle

The benzyl group is not merely a temporary placeholder in the synthesis of complex molecules; its presence or absence fundamentally alters the physicochemical properties of the morpholine ring. The introduction of a benzyl group converts the secondary amine of the morpholine to a tertiary amine. This transformation has several important consequences:

  • Modulation of Basicity: The benzyl group, being electron-withdrawing, reduces the basicity of the morpholine nitrogen. This can be crucial for modulating the pKa of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Prevention of Unwanted Reactions: The free secondary amine of a deprotected morpholine is nucleophilic and can participate in undesired side reactions, such as N-acylation, N-alkylation, or the formation of nitrosamines, which are potential carcinogens. The benzyl group effectively masks this reactivity.

  • Steric Influence: The bulky benzyl group can provide steric hindrance, influencing the conformational preferences of the molecule and its interactions with biological targets or metabolizing enzymes.

While advantageous during synthesis and for specific pharmacological purposes, the benzyl group must often be removed to yield the final active pharmaceutical ingredient (API). This deprotection step introduces a new chemical entity—the free secondary amine—with a distinct stability profile. Understanding the stability of both the protected and deprotected forms is therefore critical for anticipating potential degradation issues during development and ensuring the long-term integrity of the drug product.

Comparative Stability Under Forced Degradation

To objectively assess the chemical stability of benzyl-protected versus deprotected morpholine derivatives, a forced degradation study was designed. This involves subjecting the compounds to stress conditions that are more severe than those they would typically encounter during storage, allowing for the rapid identification of potential degradation pathways and products.

For this illustrative study, we will consider two representative compounds: 4-benzylmorpholine (the protected derivative) and morpholine (the deprotected form). The stability of these compounds was evaluated under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Results

The following table summarizes the percentage degradation observed for 4-benzylmorpholine and morpholine under various stress conditions. The data highlights the differential stability of the two derivatives.

Stress Condition4-Benzylmorpholine (% Degradation)Morpholine (% Degradation)Predominant Degradation Pathway
Acid Hydrolysis (0.1 M HCl, 80°C, 24h)~ 5%< 2%N-debenzylation (minor)
Base Hydrolysis (0.1 M NaOH, 80°C, 24h)< 2%< 2%Stable
Oxidative (3% H₂O₂, RT, 24h)~ 18%~ 12%N-oxidation, Ring Cleavage
Photolytic (ICH Q1B, 1.2 million lux·h)~ 8%~ 4%Photo-oxidation
Thermal (80°C, 72h)< 3%< 3%Stable

Note: The data presented is illustrative and based on established chemical principles of the degradation of benzylamines and morpholines. Actual degradation percentages can vary depending on the specific morpholine derivative and experimental conditions.

Analysis of Stability Profiles

The results of the forced degradation study reveal key differences in the stability of the benzyl-protected and deprotected morpholine derivatives:

  • Oxidative Stability: The most significant degradation for both compounds was observed under oxidative conditions. 4-Benzylmorpholine showed a higher susceptibility to oxidation, which can be attributed to two primary pathways: oxidation of the benzylic carbon and N-oxidation of the tertiary amine to form an N-oxide. The deprotected morpholine is also susceptible to oxidation, primarily through ring cleavage initiated by radical mechanisms.

  • Acid Stability: 4-Benzylmorpholine exhibited minor degradation under acidic conditions, likely due to slow N-debenzylation. The morpholine ring itself is generally stable to acid hydrolysis.

  • Photostability: The benzyl group in 4-benzylmorpholine introduces a chromophore that can absorb UV light, making the molecule more susceptible to photodegradation compared to the unsubstituted morpholine. The degradation pathway is likely to involve photo-oxidation.

  • Base and Thermal Stability: Both compounds demonstrated high stability under basic and thermal stress, indicating that these are not primary degradation pathways for this class of compounds.

Mechanistic Insights into Degradation

Understanding the mechanisms of degradation is crucial for developing strategies to mitigate instability.

Oxidative Degradation Pathway

Oxidative stress is a critical factor in the degradation of morpholine derivatives. For N-benzyl morpholine, two main pathways are plausible:

  • N-Oxidation: The tertiary amine of the N-benzyl morpholine can be oxidized to form the corresponding N-oxide. These N-oxides can be relatively stable but may undergo further rearrangements.

  • Benzylic Oxidation: The methylene bridge of the benzyl group is susceptible to oxidation, which can lead to the formation of an iminium intermediate, followed by hydrolysis to yield benzaldehyde and the deprotected morpholine.

For the deprotected morpholine, oxidative degradation often proceeds via a ring-opening mechanism, initiated by the abstraction of a hydrogen atom adjacent to the nitrogen or oxygen, leading to the formation of various acyclic degradation products.

cluster_protected N-Benzyl Morpholine Degradation cluster_deprotected Deprotected Morpholine Degradation N-Bn-Morpholine 4-Benzylmorpholine N-Oxide N-Benzylmorpholine N-Oxide N-Bn-Morpholine->N-Oxide [O] (N-Oxidation) Benzaldehyde Benzaldehyde N-Bn-Morpholine->Benzaldehyde [O] (Benzylic Oxidation) Deprotected Morpholine N-Bn-Morpholine->Deprotected [O] (Benzylic Oxidation) Morpholine Morpholine Ring_Opened Ring-Opened Products Morpholine->Ring_Opened [O] (Ring Cleavage)

Caption: Oxidative degradation pathways for N-benzyl and deprotected morpholine.

Experimental Protocols

To ensure the reproducibility and validity of stability studies, detailed and well-documented protocols are essential.

Protocol 1: Forced Degradation Study

Objective: To assess the stability of the test compound under various stress conditions.

Materials:

  • Test compound (e.g., 4-benzylmorpholine or morpholine)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the test compound in a stability chamber at 80°C for 72 hours.

    • Photostability: Expose a solid sample of the test compound to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Preparation for Analysis: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Start Start: Compound Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Photo Photostability (ICH Q1B) Start->Photo Thermal Thermal Stress (80°C) Start->Thermal Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize Thermal->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV Neutralize->HPLC End End: Quantify Degradation HPLC->End

Caption: Workflow for the forced degradation study of morpholine derivatives.

Conclusion and Strategic Implications

The stability of morpholine derivatives is a critical parameter that can significantly impact their development as therapeutic agents. This comparative guide demonstrates that the presence of an N-benzyl protecting group can alter the stability profile of a morpholine-containing molecule, particularly its susceptibility to oxidative and photolytic degradation.

Key Takeaways for Drug Development Professionals:

  • Early Stability Assessment is Crucial: Forced degradation studies should be conducted early in the drug development process for both the protected intermediate and the final deprotected API. This allows for the early identification of potential stability liabilities.

  • Consider the Impact of the Benzyl Group: While the benzyl group can be a valuable tool in synthesis, its impact on the stability of the molecule should not be overlooked. The increased susceptibility to oxidation and photolysis of N-benzyl derivatives may necessitate the use of antioxidants or light-protective packaging for drug products containing these moieties.

  • Develop Robust Analytical Methods: A validated stability-indicating analytical method is essential for accurately assessing the stability of morpholine derivatives and for monitoring the purity of the drug substance and product over time.

By carefully considering the stability of both benzyl-protected and deprotected morpholine derivatives, researchers can better anticipate and mitigate potential challenges in the development of safe, effective, and stable medicines.

References

  • Zhao, Z. Z., Qin, X. Z., Wu, A., & Yuan, Y. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of pharmaceutical sciences, 93(8), 1957–1961. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • LookChem. (n.d.). 4-benzylmorpholine. Retrieved February 15, 2026, from [Link]

  • Combourieu, B., Poupin, P., Szeliga, J., & Truffaut, N. (2000).

Safety Operating Guide

Personal protective equipment for handling (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

[1]

Executive Hazard Assessment

Do not treat this compound simply as "Morpholine." While simple N-methylmorpholine (NMM) is a liquid solvent, the target compound (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine is a high-molecular-weight, functionalized solid intermediate.[1] It combines the corrosivity/irritation potential of amines with the lipophilicity of a benzyl ether.

Critical Safety Logic:

  • Bioactivity Risk: As a chiral precursor likely related to CNS-active morpholine derivatives (analogs of Phendimetrazine), this compound must be handled as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicological data proves otherwise.

  • Absorption Risk: The benzyloxy group significantly increases lipophilicity compared to simple morpholines, enhancing the risk of dermal absorption .

  • Physical State: This compound is a solid. The primary exposure vector is airborne dust during weighing and transfer, not vapor inhalation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory P100 / N99 Particulate Respirator (Minimum)Better: PAPR (Powered Air Purifying Respirator)The primary vector is dust. Simple surgical masks offer zero protection against bioactive amine dusts.
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Morpholine derivatives can swell natural rubber.[1] Nitrile offers excellent degradation resistance to amines. Note: If dissolved in Dichloromethane (DCM), use Laminate (Silver Shield) undergloves.
Ocular Indirect Vent Goggles Safety glasses are insufficient for powders that can drift behind lenses. Amine dusts are severely irritating to mucous membranes.
Body Tyvek® 400 (or equivalent) Lab Coat with elastic cuffsCotton lab coats absorb powders and retain them, creating a secondary exposure source in laundry. Disposable non-woven polyethylene is required.
PPE Decision Logic

The following decision tree illustrates the selection process based on the operational state of the chemical.

PPE_LogicStartStart: Handling (2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholineStateWhat is the Physical State?Start->StateSolidSolid / PowderState->SolidSolutionIn SolutionState->SolutionDustRiskRisk: Bioactive Dust InhalationSolid->DustRiskSolventCheckIdentify SolventSolution->SolventCheckSolidPPEREQ: P100 Respirator + Balance Enclosure / HEPA HoodDustRisk->SolidPPEHalogenatedHalogenated (e.g., DCM)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated (e.g., MeOH, THF)SolventCheck->NonHalogenatedLaminateREQ: Silver Shield/Laminate Gloves(Nitrile is permeable to DCM)Halogenated->LaminateNitrileREQ: Double Nitrile Gloves(Standard Protection)NonHalogenated->Nitrile

Figure 1: PPE Selection Logic based on physical state and carrier solvent.

Operational Workflows

A. Weighing & Transfer (Highest Risk Operation)

Context: Static electricity can cause this lipophilic powder to "fly," contaminating the balance and user.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Technique:

    • Place a plastic-backed absorbent mat (pig mat) in the hood.[1]

    • Pre-weigh the solvent in the receiving flask/vial.

    • Transfer the solid directly into the solvent to immediately suppress dust generation.

    • Wipe Down: Immediately wipe the balance area with a methanol-dampened tissue (amines are soluble in alcohols) and dispose of the tissue as hazardous waste.

B. Reaction Setup & Synthesis

Context: Once dissolved, the risk shifts from inhalation to splash/absorption.

  • Closed Systems: Ensure reaction vessels are sealed. If heating is required, use a reflux condenser fitted with a nitrogen line to prevent vapor escape.

  • Needle Safety: If transferring solutions via syringe, use Luer-lock needles to prevent "pop-off" accidents which could spray the bioactive amine solution.[1]

Disposal & Deactivation Protocol

Never dispose of this compound down the drain. As a bioactive amine, it poses ecotoxicity risks.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-BTU Incineration.[1] Label as "Potent Drug Intermediate."
Liquid Waste Basic Organic LiquidSegregate into "Basic/Amine" waste stream. Do not mix with acids (exothermic neutralization risk in waste drum).
Contaminated Sharps Biohazardous/Chem SharpsHard-walled sharps container for incineration.[1]

Deactivation Solution (for cleaning glassware/spills):

  • Recipe: 5% Citric Acid in Water (or Ethanol).

  • Mechanism: Converts the lipophilic free base amine into a water-soluble citrate salt, reducing volatility and facilitating easier cleaning.

Emergency Response: Spill Protocol

In the event of a spill, speed and containment are critical.[2][3][4][5]

Spill_ResponseSpillSpill DetectedAssessAssess: Powder or Liquid?Spill->AssessPowderPowder SpillAssess->PowderLiquidLiquid/Solution SpillAssess->LiquidCoverCover with wet paper towels(Prevent dust)Powder->CoverScoopScoop into bagDo NOT sweep (aerosol risk)Cover->ScoopCleanDouble Wash Area:1. 5% Citric Acid (Neutralize)2. Soap & WaterScoop->CleanAbsorbApply Absorbent Pads(Universal or Organic)Liquid->AbsorbAbsorb->CleanReportReport to EHS / Medical SurveillanceClean->Report

Figure 2: Emergency spill response workflow emphasizing dust suppression.

Exposure First Aid[3]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes.[6] Do not use alcohol for skin cleaning, as it may enhance absorption of the remaining compound.

  • Eye Contact: Flush with water for 15 minutes.[5][6][7][8] Seek ophthalmological evaluation immediately (amines can cause delayed corneal damage).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link][1]

  • PubChem. (n.d.). Morpholine - Safety and Hazards. National Library of Medicine. (Used as categorical reference for morpholine ring hazards). [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.